molecular formula C22H26N4O2S B1682258 Thiazolinobutazone CAS No. 54749-86-9

Thiazolinobutazone

Cat. No.: B1682258
CAS No.: 54749-86-9
M. Wt: 410.5 g/mol
InChI Key: IMKNHLPRDSWAHW-UHFFFAOYSA-N
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Description

2-amino-2-thiazoline salt of phenylbutazone;  structure

Properties

CAS No.

54749-86-9

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2O2.C3H6N2S/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-3-5-1-2-6-3/h4-13,17H,2-3,14H2,1H3;1-2H2,(H2,4,5)

InChI Key

IMKNHLPRDSWAHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CSC(=N1)N

Appearance

Solid powder

Other CAS No.

54749-86-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-thiazoline-2-ammonium-4- n-butyl-1,2-diphenyl-3,5-pyrazolidinedionate
fordonal
LAS 11871
thiazolinobutazone

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Thiazolinobutazone Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. These compounds, characterized by a core thiazolidinone structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects.[1]

Core Chemical Structures and Synthesis

This compound derivatives are a class of heterocyclic compounds built upon a thiazolidinone scaffold. The versatility of this core structure allows for modifications at positions 2, 3, and 5, enabling the synthesis of a wide array of derivatives with varied biological activities.[1] The most common synthetic routes involve multi-step reactions, often beginning with the formation of the core thiazolidinedione ring followed by functionalization.

A representative synthetic pathway is the Knoevenagel condensation of the thiazolidinedione ring with substituted aromatic aldehydes, followed by subsequent alkylation or substitution reactions to yield the final target compounds.[2] For instance, the basic thiazolidinedione ring can be prepared via a 1,3-dipolar cycloaddition reaction using thiourea and monochloroacetic acid.[2]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of many thiazolidinone derivatives.

G cluster_0 Synthesis of Thiazolidinedione Core cluster_1 Functionalization cluster_2 Final Derivatization A Thiourea + Chloroacetic Acid B 1,3-Dipolar Cycloaddition A->B C Thiazolidine-2,4-dione Core B->C E Knoevenagel Condensation C->E D Substituted Aromatic Aldehyde D->E F 5-benzylidene-thiazolidine-2,4-dione G Alkylation / Substitution Reaction F->G H Final this compound Derivative G->H

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities. The primary therapeutic areas of interest are inflammation, cancer, and diabetes.

Anti-inflammatory Activity

Many this compound derivatives demonstrate significant anti-inflammatory effects.[3] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade or the modulation of pro-inflammatory cytokine production.[4][5]

Mechanism 1: Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX)

A primary anti-inflammatory mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, and 5-Lipooxygenase (5-LOX), which produces leukotrienes.[5] Dual inhibition of COX and LOX is a sought-after property as it may offer a better safety profile compared to traditional NSAIDs.[5]

G cluster_pathway Arachidonic Acid Cascade AA Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor This compound Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of the COX/LOX pathways by this compound derivatives.

Mechanism 2: Suppression of Pro-inflammatory Cytokines

Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[4] This suggests an immunomodulatory role that contributes to their anti-inflammatory profile.

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

CompoundAssayTarget/ModelActivityReference
Compound 7 Carrageenan-induced rat paw edemaIn vivo inflammation47.2% inhibition[3]
Compound 8 Carrageenan-induced rat paw edemaIn vivo inflammation53.4% inhibition[3]
Compound 9 Carrageenan-induced rat paw edemaIn vivo inflammation45.6% inhibition[3]
12d LPS-stimulated macrophagesTNF-α and IL-6 releaseDose-dependent inhibition[4]
12h LPS-stimulated macrophagesTNF-α and IL-6 releaseDose-dependent inhibition[4]
24a Enzyme Inhibition AssayCOX-1 / COX-2IC50: 5.6 / 1.52 µM[5]
24b Enzyme Inhibition AssayCOX-1 / COX-2IC50: 4.5 / 1.06 µM[5]

Note: Compound numbers are as cited in the referenced literature.

Anticancer Activity

The thiazolidinone scaffold is a "privileged structure" in cancer therapeutics.[6] Derivatives have shown efficacy against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8]

Mechanism 1: PPARγ-Dependent Apoptosis and Cell Cycle Arrest

Many thiazolidinediones (TZDs), a subclass of these derivatives, are known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7] Activation of PPARγ in cancer cells can trigger apoptosis (programmed cell death) and arrest the cell cycle, thereby inhibiting tumor growth.[7] This involves the downregulation of cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[7]

G cluster_0 Cell Cycle Arrest cluster_1 Apoptosis TZD This compound Derivative (TZD) PPARg PPARγ TZD->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Cyclins ↓ Cyclin D1, E Complex->Cyclins CDKs ↓ CDK2, CDK4 Complex->CDKs Bcl2 ↓ Bcl-2 Complex->Bcl2 Caspases ↑ Caspases Complex->Caspases Nucleus Nucleus Arrest G1/S Phase Arrest Cyclins->Arrest CDKs->Arrest Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: PPARγ-mediated anticancer mechanism of this compound derivatives.

Mechanism 2: Inhibition of Other Kinase Pathways

Thiazole derivatives are also known to inhibit other critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, and can interfere with tubulin polymerization, leading to mitotic arrest and cell death.[6][8]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineActivity Metric (IC50 / GI50)Mechanism of ActionReference
3a VariousGI50: 0.90 - 1.70 µMEGFR/BRAF Inhibition[9]
3c VariousGI50: 0.90 - 1.70 µMEGFR/BRAF Inhibition[9]
3f VariousGI50: 0.90 - 1.70 µMEGFR/BRAF Inhibition[9]
1d VariousLow µM rangeCell cycle arrest, DNA fragmentation, mitochondrial depolarization[10]
123g A-549 / Bcap-37IC50: 22.58 / 19.41 µg/mLNot specified[11]

Note: Compound numbers are as cited in the referenced literature.

Antidiabetic Activity

The most well-established therapeutic application of thiazolidinediones is in the management of type 2 diabetes.[12] Compounds like Pioglitazone and Rosiglitazone are full agonists of PPARγ.[13]

Mechanism: PPARγ Agonism and Insulin Sensitization

As PPARγ agonists, these derivatives enhance insulin sensitivity in key metabolic tissues like adipose tissue, liver, and skeletal muscle.[12] Activation of PPARγ upregulates the expression of genes involved in glucose uptake and metabolism, most notably Glucose Transporter Type 4 (GLUT4).[12] This leads to increased glucose disposal from the bloodstream and a reduction in hyperglycemia.[14]

Table 3: Antidiabetic Activity of Selected this compound Derivatives

CompoundTargetActivityKey FindingReference
1a PPARγWeak to moderate partial agonistImproved hyperglycemia and hyperlipidemia in diabetic rats[14]
1i PPARγWeak to moderate partial agonistBinds to PPARγ with distinct hydrophobic contacts[14]
3a PPARγWeak to moderate partial agonistImproved pancreatic and hepatic cell architecture in diabetic rats[14]
3h-3j PPARγModulatorDeveloped to overcome adverse effects of existing TZDs[15]

Note: Compound numbers are as cited in the referenced literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for drug development. Below are representative protocols for key assays mentioned in this guide.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3]

  • Animal Model: Wistar rats (150-200g) are typically used. Animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., Ibuprofen), and test groups (receiving different doses of the synthesized derivatives).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Enzyme Inhibition Assay: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay is a preliminary screening method for anti-inflammatory activity, based on the ability of a compound to inhibit protein denaturation.[2]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).

  • Control: A control solution is prepared with 0.2 mL of vehicle instead of the test compound.

  • Incubation: The samples are incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the samples at 72°C for 5 minutes.

  • Cooling & Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

This guide consolidates current knowledge on this compound derivatives, highlighting their therapeutic potential and the molecular pathways they modulate. The provided data and protocols serve as a valuable resource for professionals engaged in the research and development of novel therapeutic agents.

References

Thiazolinobutazone: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolinobutazone, the 2-amino-2-thiazoline salt of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, presents a case study in the critical importance of understanding the physicochemical properties of active pharmaceutical ingredients (APIs). As a salt, its solubility and stability characteristics are likely to differ significantly from its parent compound, phenylbutazone, a BCS Class II drug known for its low solubility and high permeability. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound, offering detailed experimental protocols and data presentation formats. In the absence of publicly available data for this compound, this guide presents illustrative data to serve as a practical template for researchers.

Solubility Studies

A thorough understanding of a drug substance's solubility is fundamental to its formulation development, particularly for oral dosage forms where dissolution is often the rate-limiting step for absorption. The following sections outline the methodologies and illustrative data for the solubility assessment of this compound.

Illustrative Solubility Data

Due to the lack of published experimental data, the following tables present hypothetical yet realistic solubility data for this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (approx.)Illustrative Solubility (mg/mL)
WaterPolar Protic80.15.2
MethanolPolar Protic32.715.8
EthanolPolar Protic24.510.5
Isopropyl AlcoholPolar Protic19.97.3
AcetonitrilePolar Aprotic37.52.1
AcetonePolar Aprotic20.73.5
DichloromethaneNon-polar9.10.8
n-HexaneNon-polar1.9< 0.1

Table 2: Illustrative pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

pHBuffer SystemIllustrative Solubility (mg/mL)
1.2HCl8.5
2.0Glycine/HCl7.9
3.0Citrate6.8
4.0Acetate5.5
5.0Acetate5.0
6.0Phosphate4.8
7.0Phosphate4.7
8.0Phosphate4.6
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

  • Aqueous buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a predetermined period (e.g., 24, 48, or 72 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of this compound in the respective solvent or buffer, taking into account the dilution factor.

  • For pH-solubility profiles, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[1]

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies.[4] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare solutions or suspensions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Expose the samples to the stress conditions outlined below.

  • At specified time points, withdraw samples and neutralize or quench the degradation process if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Treat a solution of this compound with 0.1 N to 1 N HCl.

    • Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Alkaline Hydrolysis:

    • Treat a solution of this compound with 0.1 N to 1 N NaOH.

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature or slightly elevated temperature for a specified period.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 60°C, 80°C, 105°C) for a defined period.

    • Also, heat a solution of this compound to assess degradation in the solution state.

  • Photolytic Degradation:

    • Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Assay of this compoundNumber of Degradation ProductsMajor Degradant (% Peak Area)
0.1 N HCl8 hours80°C85.228.1 (RRT 0.75)
0.1 N NaOH24 hours40°C90.515.3 (RRT 0.82)
10% H₂O₂48 hoursRoom Temp88.136.5 (RRT 0.91)
Dry Heat7 days80°C98.710.9 (RRT 1.10)
Photolytic1.2 million lux hrsRoom Temp92.324.2 (RRT 0.88)

(RRT = Relative Retention Time)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive solubility and stability assessment of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility Studies cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Reporting A API Procurement (this compound) B Physicochemical Characterization (pKa, logP, crystallinity) A->B C Solvent Selection B->C H Stability-Indicating Method Development (HPLC) B->H D Shake-Flask Solubility Assay C->D E pH-Solubility Profiling C->E F Data Analysis: Solubility Curves D->F E->F K Data Compilation & Reporting F->K G Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) I Degradation Product Identification (LC-MS) G->I H->G J Long-Term & Accelerated Stability Studies (ICH Guidelines) H->J I->K J->K

Caption: Workflow for this compound Solubility and Stability Assessment.

Potential Degradation Pathway

Given that this compound is a salt of phenylbutazone and 2-amino-2-thiazoline, a plausible initial degradation step in an aqueous environment would be the dissociation of the salt. Subsequent degradation would likely affect the individual components. Phenylbutazone is known to undergo degradation.[5] The following diagram illustrates a hypothetical degradation pathway.

G A This compound B Dissociation (in aqueous solution) A->B C Phenylbutazone Anion B->C D 2-Amino-2-thiazolinium Cation B->D E Stress Conditions (Acid/Base Hydrolysis, Oxidation, Light) C->E D->E F Phenylbutazone Degradation Products E->F G 2-Amino-2-thiazoline Degradation Products E->G

Caption: Hypothetical Degradation Pathway of this compound.

Conclusion

The comprehensive characterization of this compound's solubility and stability is a prerequisite for its successful development as a therapeutic agent. This guide provides a robust framework for conducting these critical studies, from experimental design to data interpretation. While the provided data is illustrative, the detailed protocols offer a practical roadmap for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for formulation development, regulatory submissions, and ultimately, patient safety and drug efficacy.

References

In-Depth Pharmacological Profile of Thiazolinobutazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolinobutazone, chemically described as the 2-amino-2-thiazoline salt of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile compared to its parent compound, phenylbutazone. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its known mechanism of action, comparative preclinical data on its anti-inflammatory and safety profile, and detailed experimental protocols for the evaluation of such compounds. Due to the limited availability of recent research, this guide synthesizes foundational knowledge with standardized experimental methodologies to support further investigation and drug development efforts in the field of anti-inflammatory therapeutics.

Introduction

This compound, also known by the developmental code LAS 11871 and the brand name Fordonal, emerged as a derivative of phenylbutazone with the aim of improving its therapeutic index. Phenylbutazone, a potent NSAID, has been associated with significant adverse effects, including gastrointestinal ulceration and hematological disorders. The structural modification leading to this compound was intended to mitigate these toxicities while retaining or enhancing its anti-inflammatory efficacy. This document serves as a technical resource, consolidating the known pharmacological characteristics of this compound and providing detailed experimental frameworks for its continued evaluation.

Pharmacological Profile

The primary source of the pharmacological data for this compound is a 1976 study by Colombo M, Márquez M, and Roberts DJ, which compared its effects to those of phenylbutazone.

Mechanism of Action

The precise mechanism of action for the anti-inflammatory effects of this compound is not fully elucidated in publicly available literature. However, as a derivative of phenylbutazone, it is presumed to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.

A notable finding from early studies is the activity of this compound on the nervous system at high doses. This has been attributed to the inhibition of cholinesterases . This secondary mechanism may contribute to its overall pharmacological effect and distinguishes it from many other NSAIDs.

Pharmacodynamics

The pharmacodynamic effects of this compound have been comparatively studied against phenylbutazone, revealing a potentially improved safety profile.

This compound has demonstrated potent anti-inflammatory properties. The primary mechanism is believed to be the inhibition of prostaglandin synthesis via the cyclooxygenase pathway.

A significant advantage of this compound over phenylbutazone is its reduced potential for causing gastric ulcers. This suggests a lower inhibitory activity on the COX-1 isoform in the gastric mucosa, which is responsible for producing protective prostaglandins.

In contrast to phenylbutazone, this compound was found to not be antidiuretic, indicating a different profile of effects on renal function.

At high doses, this compound has been observed to affect the autonomic and somatic nervous systems. These effects are thought to be linked to its inhibition of cholinesterases.

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in available literature. Further studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data

ParameterThis compoundPhenylbutazoneReference
Acute Toxicity (LD50) Less ToxicMore Toxic
Ulcerogenic Potential Less UlcerogenicMore Ulcerogenic
Antidiuretic Effect Not AntidiureticAntidiuretic
Cholinesterase Inhibition Present at high dosesNot Reported

Experimental Protocols

The following are detailed, standardized protocols for key experiments relevant to the pharmacological evaluation of this compound and similar anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and validated model for screening acute anti-inflammatory activity.

4.1.1. Materials

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

4.1.2. Procedure

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: Vehicle control, Reference drug, and this compound (multiple dose levels).

  • Administer the vehicle, reference drug, or this compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

NSAID-Induced Gastric Ulcer Model in Rats (Ulcerogenic Potential)

This model assesses the potential of a test compound to induce gastric lesions.

4.2.1. Materials

  • Male Wistar rats (180-220 g)

  • This compound

  • Ulcerogenic agent (e.g., Indomethacin or Phenylbutazone)

  • Vehicle (e.g., 1% gum acacia)

  • Dissecting microscope

4.2.2. Procedure

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Divide the animals into groups: Vehicle control, Ulcerogenic agent control, and this compound (multiple dose levels).

  • Administer the respective treatments orally.

  • After a set period (e.g., 4-6 hours), euthanize the animals by cervical dislocation.

  • Isolate the stomach and open it along the greater curvature.

  • Wash the stomach with saline and examine the gastric mucosa for ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity to calculate an ulcer index.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Transduction Signal Transduction Receptor->Signal Transduction Activates This compound This compound This compound->AChE Inhibits Inhibited_AChE Inhibited AChE

Figure 1: Mechanism of Cholinesterase Inhibition.

Anti_Inflammatory_Drug_Evaluation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy & Safety COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Carrageenan-Induced Edema Anti-inflammatory Activity (Carrageenan-Induced Edema) COX-1/COX-2 Inhibition Assays->Carrageenan-Induced Edema Cholinesterase Inhibition Assays Cholinesterase Inhibition Assays Gastric Ulcer Model Ulcerogenic Potential (NSAID-Induced Ulcer Model) Carrageenan-Induced Edema->Gastric Ulcer Model Pharmacokinetic Studies ADME Profiling Gastric Ulcer Model->Pharmacokinetic Studies Lead Optimization / Preclinical Development Lead Optimization / Preclinical Development Pharmacokinetic Studies->Lead Optimization / Preclinical Development Compound Synthesis\n(this compound) Compound Synthesis (this compound) Compound Synthesis\n(this compound)->COX-1/COX-2 Inhibition Assays Compound Synthesis\n(this compound)->Cholinesterase Inhibition Assays

Figure 2: Experimental Workflow for Anti-inflammatory Drug Evaluation.

Conclusion

This compound presents an interesting case in the development of NSAIDs, with early research suggesting a favorable safety profile compared to its parent compound, phenylbutazone, particularly concerning its reduced ulcerogenicity and lack of antidiuretic effects. Its unique secondary mechanism of cholinesterase inhibition at high doses warrants further investigation. This technical guide consolidates the available, albeit limited, pharmacological data on this compound and provides a framework of standardized experimental protocols to facilitate future research. A comprehensive understanding of its quantitative pharmacological parameters, including specific IC50 values and a full pharmacokinetic profile, is essential for any renewed interest in its clinical development. The provided diagrams offer a visual representation of its potential mechanism of action and the standard workflow for evaluating such compounds, serving as a valuable resource for researchers in the field.

In Silico Modeling of Thiazolinobutazone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolinobutazone (TBN) is a non-steroidal anti-inflammatory drug (NSAID) that, like its analog phenylbutazone, has been used for its analgesic and anti-inflammatory properties. While extensively studied in the past for its general pharmacological effects, the specific molecular interactions and mechanisms of action of this compound at the atomic level remain less characterized in contemporary research literature. The advent of powerful computational tools offers a new avenue to explore these interactions, providing insights that can guide further experimental work and potential therapeutic applications.

This technical guide provides a framework for the in silico investigation of this compound's interactions with biological targets. Given the limited publicly available computational data specifically for this compound, this document outlines a comprehensive approach based on established methodologies and knowledge from structurally related compounds, such as thiazolidinediones (TZDs). The aim is to equip researchers with the foundational knowledge and practical steps to model and analyze the molecular behavior of this compound.

Putative Biological Targets and Signaling Pathways

Based on its structural similarity to other anti-inflammatory and metabolic drugs, several putative targets can be considered for in silico modeling of this compound.

Cyclooxygenase (COX) Enzymes

As an NSAID, the primary expected targets of this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory pathway by converting arachidonic acid into prostaglandins.

Peroxisome Proliferator-Activated Receptors (PPARs)

The thiazolidine ring is a core structure in the thiazolidinedione class of drugs, which are known agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARs are nuclear receptors that regulate gene expression involved in inflammation and metabolism. Given its thiazole moiety, investigating this compound's potential interaction with PPARs is a logical step. The activation of PPARγ by thiazolidinediones alters the transcription of genes involved in glucose and lipid metabolism[1].

dot

Caption: Hypothesized PPARγ signaling pathway for this compound.

In Silico Modeling Workflow

A typical computational workflow to investigate the interaction of this compound with its putative targets would involve several key steps, from ligand and protein preparation to simulation and analysis.

dot

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure) Molecular_Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Molecular_Docking Protein_Prep Protein Preparation (e.g., COX-2, PPARγ) Protein_Prep->Molecular_Docking MD_Simulation Molecular Dynamics (Assess Stability) Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Simulation->Binding_Energy

Caption: A standard workflow for in silico analysis of drug-target interactions.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the in silico and corresponding in vitro experiments. These are for illustrative purposes to demonstrate how results would be structured.

Table 1: Hypothetical Molecular Docking and Binding Energy Results

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues (Predicted)
COX-1-8.5-45.2Arg120, Tyr355, Ser530
COX-2-9.2-52.8Arg120, Tyr355, Val523
PPARγ-7.9-38.5Ser289, His323, His449, Tyr473

Table 2: Hypothetical In Vitro Assay Results

Target ProteinAssay TypeIC50 (µM)Ki (µM)
COX-1Enzyme Inhibition Assay15.28.9
COX-2Enzyme Inhibition Assay5.82.1
PPARγCompetitive Binding Assay25.414.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of both computational and experimental results. Below are representative protocols for the key experiments that would be involved in studying this compound's interactions.

Molecular Docking Protocol
  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (CID 171369)[3].

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Assign partial charges (e.g., Gasteiger charges).

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; PPARγ, PDB ID: 3DZY) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges using a tool like PDB2PQR.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation with a specified exhaustiveness level (e.g., 8).

    • Analyze the resulting binding poses and docking scores. The pose with the lowest energy is typically considered the most favorable.

  • Analysis:

    • Visualize the protein-ligand complex using software like PyMOL or VMD.

    • Identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues.

Molecular Dynamics (MD) Simulation Protocol
  • System Setup:

    • Take the best-docked complex from the molecular docking step.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Use an MD engine like GROMACS or AMBER.

    • Apply a force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF).

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.

    • Equilibrate the system under NPT (constant pressure) ensemble.

    • Run the production MD simulation for a sufficient time scale (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating RMSD and RMSF).

    • Analyze the persistence of key interactions observed in the docking pose.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

In Vitro Enzyme Inhibition Assay (Example: COX-2)
  • Reagents and Materials:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • This compound (inhibitor).

    • A suitable buffer (e.g., Tris-HCl).

    • A detection kit to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the COX-2 enzyme, the buffer, and the different concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity[4][5].

Conclusion

While specific in silico studies on this compound are not abundant in recent literature, the computational methodologies outlined in this guide provide a robust framework for its investigation. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses about its mechanism of action, binding affinity to various targets, and the structural determinants of its activity. The integration of these computational predictions with in vitro experimental validation is crucial for a comprehensive understanding of this compound's pharmacology and for exploring its potential in modern drug development contexts. This synergistic approach will undoubtedly pave the way for a renewed appreciation of this established therapeutic agent.

References

An In-Depth Technical Guide to the Core Mechanisms of Thiazolinobutazone and Phenylbutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological mechanisms of thiazolinobutazone and its parent compound, phenylbutazone. Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, the 2-amino-2-thiazoline salt of phenylbutazone, has demonstrated anti-inflammatory, analgesic, and antipyretic properties with a more favorable safety profile, exhibiting lower toxicity and ulcerogenicity. While the foundational mechanism of phenylbutazone is well-established, the precise molecular interactions of this compound remain less elucidated in contemporary literature. This guide synthesizes available data, including early pharmacological studies, to compare their known pathways and highlight areas for future investigation.

Introduction

Phenylbutazone has long been utilized in both human and veterinary medicine for its potent anti-inflammatory and analgesic effects.[1][2] Its clinical use, however, is often tempered by a significant risk of adverse effects, primarily gastrointestinal ulceration and hematological disorders.[1] This has driven the exploration of derivatives with improved safety profiles. This compound emerged from this research as a salt of phenylbutazone with demonstrated efficacy and reduced toxicity in preclinical studies.[1][3] Understanding the nuances of their respective mechanisms of action is crucial for informed drug development and therapeutic application.

Phenylbutazone: A Non-Selective Cyclooxygenase Inhibitor

The primary mechanism of action for phenylbutazone is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.

By inhibiting both isoforms, phenylbutazone effectively reduces the production of pro-inflammatory prostaglandins, leading to its therapeutic effects. However, the concurrent inhibition of COX-1 is largely responsible for its adverse effect profile, particularly the risk of gastrointestinal damage.[2]

Signaling Pathway of Phenylbutazone

The inhibitory action of phenylbutazone on COX enzymes disrupts the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.

Phenylbutazone_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane A2 Prostaglandins_H->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Inhibits Phenylbutazone->COX2 Inhibits

Diagram 1: Phenylbutazone's inhibition of COX-1 and COX-2.

This compound: An Overview of its Mechanism

This compound is chemically defined as the 2-amino-2-thiazoline salt of phenylbutazone.[3] Early pharmacological studies have indicated that it possesses anti-inflammatory, analgesic, and antipyretic activities comparable to phenylbutazone, but with a significantly improved safety profile, including lower acute toxicity and reduced ulcerogenic potential.[1]

The precise molecular mechanism of this compound is not as extensively documented in recent literature as that of phenylbutazone. However, based on its chemical nature as a salt of phenylbutazone, it is highly probable that its primary anti-inflammatory action is also mediated through the inhibition of cyclooxygenase enzymes. The thiazoline salt formulation may alter its pharmacokinetic properties, such as absorption and distribution, potentially contributing to its improved therapeutic index.

Interestingly, one early study noted that at high doses, this compound exhibited some effects on the autonomic and somatic nervous systems, which appeared to be related to the inhibition of cholinesterases.[1] This suggests a potential secondary mechanism of action that is distinct from that of phenylbutazone and warrants further investigation.

Hypothesized Signaling Pathway of this compound

Given the available data, the primary mechanism of this compound is likely centered on COX inhibition, similar to its parent compound. The potential for a secondary mechanism involving cholinesterase inhibition is also depicted.

Thiazolinobutazone_Mechanism This compound This compound COX1 COX-1 This compound->COX1 Inhibits (presumed) COX2 COX-2 This compound->COX2 Inhibits (presumed) Cholinesterases Cholinesterases This compound->Cholinesterases Inhibits (at high doses) Prostaglandin_Production Prostaglandin Production COX1->Prostaglandin_Production COX2->Prostaglandin_Production Inflammation Reduced Inflammation, Pain, and Fever Prostaglandin_Production->Inflammation Autonomic_Somatic_Effects Autonomic & Somatic Nervous System Effects (at high doses) Cholinesterases->Autonomic_Somatic_Effects

Diagram 2: Hypothesized dual mechanism of this compound.

Quantitative Data and Comparative Analysis

Table 1: Comparative Pharmacological Properties

ParameterPhenylbutazoneThis compoundReference(s)
Anti-inflammatory Activity PotentComparable to Phenylbutazone[3]
Analgesic Activity PotentComparable to Phenylbutazone[3]
Antipyretic Activity PresentComparable to Phenylbutazone[3]
Acute Toxicity (LD50) More ToxicLess Toxic[1]
Ulcerogenic Effects SignificantLess Ulcerogenic[1]
Antidiuretic Effect PresentAbsent[1]
Cholinesterase Inhibition Not ReportedObserved at high doses[1]

Experimental Protocols

Detailed experimental protocols for the definitive characterization of the mechanisms of these compounds would involve in vitro enzyme inhibition assays and cell-based assays.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and phenylbutazone against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric inhibitor screening assay can be used. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a series of dilutions of the test compounds (this compound and phenylbutazone) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

    • Add the test compounds or a vehicle control to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • After a specified incubation period, add the colorimetric substrate (TMPD).

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (COX-1/COX-2, Heme, Buffer) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Reagents and Compounds to 96-well Plate prepare_reagents->plate_setup prepare_compounds->plate_setup initiate_reaction Initiate Reaction with Arachidonic Acid plate_setup->initiate_reaction add_substrate Add Colorimetric Substrate (TMPD) initiate_reaction->add_substrate measure_absorbance Measure Absorbance at 590 nm add_substrate->measure_absorbance data_analysis Calculate % Inhibition and Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Diagram 3: Experimental workflow for COX inhibition assay.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

Objective: To assess whether this compound can act as an agonist for the PPARγ nuclear receptor.

Methodology:

  • Cell Line: Use a suitable cell line, such as HEK293T cells, that can be transiently transfected.

  • Assay Principle: A luciferase reporter gene assay is employed. Cells are co-transfected with a plasmid encoding a GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARγ by a ligand induces the expression of luciferase.

  • Procedure:

    • Co-transfect the cells with the GAL4-PPARγ-LBD and GAL4-UAS-luciferase plasmids.

    • After transfection, treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response) for compounds that show agonistic activity.

PPARg_Activation_Workflow start Start transfection Co-transfect Cells with GAL4-PPARγ-LBD and UAS-Luciferase Plasmids start->transfection treatment Treat Cells with Test Compounds, Positive Control, and Vehicle transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Normalize Data and Calculate Fold Activation/EC50 luciferase_assay->data_analysis end End data_analysis->end

Diagram 4: Experimental workflow for PPARγ activation assay.

Conclusion and Future Directions

Phenylbutazone's mechanism as a non-selective COX inhibitor is well-characterized and directly accounts for both its therapeutic efficacy and its notable side effects. This compound, as a salt of phenylbutazone, likely shares this primary mechanism of action. Early research strongly indicates that the thiazoline salt modification confers a significant safety advantage, reducing both toxicity and gastrointestinal damage.

The intriguing observation of potential cholinesterase inhibition by this compound at high doses presents a compelling avenue for further research. A definitive, modern investigation into the molecular mechanisms of this compound is warranted. This should include direct comparative studies of its COX-1 and COX-2 inhibitory potency against phenylbutazone, as well as an exploration of its potential off-target effects, such as cholinesterase inhibition and any activity at PPARγ receptors. Such studies will be invaluable for fully understanding the pharmacological profile of this compound and could guide the development of safer and more effective anti-inflammatory agents.

References

Biological Targets of Thiazolinobutazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets of thiazolinobutazone derivatives and related thiazole-containing compounds. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Overview of Biological Activity

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from their interaction with various molecular targets, leading to modulation of critical physiological and pathological processes. Key therapeutic areas where these derivatives have shown promise include anti-inflammatory, antimicrobial, anticancer, and neuroprotective applications. This guide will delve into the specific biological targets that mediate these effects.

Key Biological Targets and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their affinity and inhibitory activity against several key biological targets. This section summarizes the quantitative data available for various thiazole, thiazolidinone, and thiazoline derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. Thiazolidinediones, a related class of compounds, are well-known PPARγ agonists used in the treatment of type 2 diabetes. Derivatives of this compound may also interact with this target.

Compound ClassSpecific DerivativeTargetAssay TypeKd (nM)IC50 (µM)Reference
ThiazolidinedioneBRL49653PPARγRadioligand Binding~40-[1]
ThiazolidinedioneRosiglitazonePPARγFluorescent Tracer Ligand Displacement930.23[2][3]
ThiazolidinedioneEdaglitazonePPARγFluorescent Tracer Ligand Displacement141-[2]
Thiazole DerivativePodophyllotoxonePPARγTR-FRET Competitive Binding-27.43[4]
Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Thiazolyl-hydrazoneCompound 1AChE0.59[5]
Thiazole-piperazine hybridCompound 3aAChE0.0496[6]
Thiazole-piperazine hybridCompound 3cAChE0.0317[6]
Thiazole-piperazine hybridCompound 3iAChE0.2158[6]
Thiazole-based derivativeCompound 10AChE0.10324[7]
Thiazole-based derivativeCompound 16AChE0.10894[7]
Tacrine-isatin Schiff base hybridCompound 2aAChE0.00042[8]
Tacrine-isatin Schiff base hybridCompound 2bAChE0.00062[8]
Tacrine-isatin Schiff base hybridCompound 2cAChE0.00095[8]
Tacrine-isatin Schiff base hybridCompound 2dBChE0.00011[8]
Antimicrobial Targets

This compound derivatives have demonstrated activity against a range of microbial pathogens. While specific enzyme targets are often inferred, the minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

Compound ClassSpecific DerivativeOrganismMIC (µg/mL)Reference
2-amino-2-thiazoline-Multidrug-resistant S. aureus32[9]
2-thiazoline-2-thiol-Multidrug-resistant S. aureus64[9]
2-acetyl-2-thiazoline-Multidrug-resistant S. aureus32[9]
2,3-diaryl-thiazolidin-4-oneCompound 5S. Typhimurium8-60[10]
2-(2-pyrazolin-1-yl)-thiazoleCompound 56S. aureus, E. coli, P. aeruginosa8-16[11]

Signaling Pathways

This compound derivatives can modulate intracellular signaling cascades, often downstream of their primary molecular targets. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical mediators of inflammation and are likely affected by these compounds.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K IKK_complex IKK Complex Receptor->IKK_complex MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK1/2, p38, JNK) MAP2K->MAPK phosphorylates Transcription Gene Transcription (TNF-α, IL-6, COX-2) MAPK->Transcription IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->Transcription NFkB_IkB->NFkB IκBα degradation This compound This compound Derivatives This compound->MAP3K inhibits This compound->IKK_complex inhibits

Figure 1. Simplified MAPK and NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

PPARγ Competitive Binding Assay (TR-FRET)

This assay determines the ability of a test compound to displace a fluorescent ligand from the PPARγ ligand-binding domain (LBD).

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (contains PPARγ-LBD, Fluormone™ Pan-PPAR Green tracer, terbium-labeled anti-GST antibody)

  • Test compounds (this compound derivatives)

  • Rosiglitazone (positive control)

  • Assay buffer (provided in the kit)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control (rosiglitazone) in the assay buffer.

  • In a 384-well plate, add the assay components in the following order:

    • Test compound or control.

    • PPARγ-LBD protein mixed with the terbium-labeled anti-GST antibody.

    • Fluormone™ Pan-PPAR Green tracer.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

  • To each well of a 96-well plate, add:

    • Phosphate buffer.

    • Test compound or control solution.

    • AChE enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • Standard antibiotics/antifungals (positive controls)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control drugs in the broth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the microorganism in the broth.

  • Add the microbial inoculum to each well containing the test compound or control. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

Conclusion

This technical guide provides a consolidated resource on the biological targets of this compound derivatives. The quantitative data presented in the tables offer a means for direct comparison of the potency of various derivatives against key targets like PPARγ and cholinesterases. The detailed experimental protocols serve as a practical guide for researchers aiming to screen and characterize new compounds in this class. The visualization of the MAPK/NF-κB signaling pathway highlights a critical mechanism through which these compounds may exert their anti-inflammatory effects. As research in this area continues, it is anticipated that more specific molecular targets and a deeper understanding of the mechanisms of action for this compound derivatives will be elucidated, paving the way for the development of novel therapeutics.

References

Thiazolinobutazone: A Technical Overview of a Phenylbutazone Analog

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 7, 2025

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Thiazolinobutazone, a non-steroidal anti-inflammatory drug (NSAID) developed as an analog of phenylbutazone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of the available technical information, including its proposed mechanism of action, comparative pharmacology, and the historical context of its development.

Discovery and Development History

This compound, identified by the code LAS 11871 and the potential trade name Fordonal , emerged from pharmaceutical research in the mid-1970s. The "LAS" designation strongly suggests its origin from the Spanish pharmaceutical company Lasa Laboratorios . The primary and most significant publicly available research on this compound was published in 1976 in the German pharmacology journal Arzneimittelforschung.

The development of this compound was part of a broader effort within the pharmaceutical industry to create analogs of existing successful drugs, such as phenylbutazone, with improved safety profiles. The primary goal was to retain the anti-inflammatory efficacy while reducing the significant adverse effects associated with phenylbutazone, particularly its gastrointestinal toxicity.

The available literature provides a snapshot of its preclinical pharmacological profile from 1976. However, information regarding its progression into later-stage clinical trials or its potential marketing is scarce. It can be inferred that the drug's development was likely discontinued, a common outcome for many compounds from that era due to a variety of factors, including the discovery of more potent or safer alternatives and the evolving regulatory landscape for NSAIDs.

Chemical Properties

This compound is a salt composed of the phenylbutazone anion and a 2-amino-2-thiazoline cation.

  • IUPAC Name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

  • Molecular Formula: C22H26N4O2S

  • Molecular Weight: 410.5 g/mol

  • CAS Number: 54749-86-9

Preclinical Pharmacology

The core of the available information on this compound comes from a 1976 study comparing its pharmacological and toxicological profile to that of its parent compound, phenylbutazone.[1] The key findings indicated a potentially improved therapeutic window.

Mechanism of Action

As a derivative of phenylbutazone, the primary mechanism of action of this compound is inferred to be the inhibition of cyclooxygenase (COX) enzymes . By blocking the COX pathway, this compound prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Most traditional NSAIDs of that era were non-selective inhibitors of both COX-1 and COX-2 isoforms. The reduction in gastrointestinal side effects suggests it might have a more favorable COX-1/COX-2 inhibition ratio than phenylbutazone, but no specific selectivity data is available.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 PLA2->MembranePhospholipids hydrolyzes This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: Inferred mechanism of action for this compound via COX inhibition.
Comparative Pharmacological Data

The primary advantage of this compound identified in early research was its improved safety profile compared to phenylbutazone.[1] Specific quantitative values from the original 1976 publication are not available in publicly accessible literature; therefore, the data is summarized qualitatively in the table below.

ParameterThis compound (LAS 11871)PhenylbutazoneImplication
Acute Toxicity (LD50) LowerHigherBetter acute safety profile
Ulcerogenic Effects Less UlcerogenicMore UlcerogenicReduced risk of gastric ulcers
Antidiuretic Effect Not ObservedPresentNo effect on water retention
Cholinesterase Inhibition Observed at high dosesNot ReportedPotential for cholinergic side effects at high doses

Experimental Protocols

Detailed experimental protocols from the original 1976 study are not publicly available. However, based on standard pharmacological practices of the era, the methodologies for assessing the key parameters can be inferred. The diagram below illustrates a logical workflow for the preclinical assessment of a novel NSAID like this compound during that period.

Preclinical_Workflow cluster_synthesis Chemical Development cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Efficacy & Safety cluster_results Data Analysis & Comparison synthesis Synthesis of This compound cox_assay COX Inhibition Assay (e.g., prostaglandin synthesis) synthesis->cox_assay anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema in Rats) cox_assay->anti_inflammatory analgesic Analgesic Model (Writhing Test in Mice) anti_inflammatory->analgesic toxicity Acute Toxicity (LD50 Determination in Rats/Mice) analgesic->toxicity ulcer Ulcerogenic Potential (Gastric Lesion Scoring in Rats) toxicity->ulcer comparison Comparison with Phenylbutazone ulcer->comparison profile Establish Pharmacological Profile comparison->profile

Caption: A typical preclinical experimental workflow for an NSAID in the 1970s.
Inferred Methodologies

  • Acute Toxicity (LD50): This was likely determined by administering escalating single doses of this compound to groups of rodents (mice and/or rats) via oral and possibly intraperitoneal routes. The dose that resulted in the death of 50% of the animals within a specified period (e.g., 7-14 days) would be recorded as the LD50.

  • Anti-Inflammatory Activity: The standard model would have been the carrageenan-induced paw edema test in rats. This compound would be administered orally at various doses prior to the injection of carrageenan into the paw. The degree of swelling (edema) would be measured over several hours and compared to a control group and a group treated with phenylbutazone to determine the effective dose (ED50).

  • Ulcerogenic Effects: This would be assessed in rats following repeated oral administration of high doses of the drug over several days. The animals would then be euthanized, and their stomachs examined for the presence, number, and severity of ulcers or lesions. An ulcer index score would be calculated and compared to that produced by phenylbutazone.

Conclusion

This compound (LAS 11871) was a promising analog of phenylbutazone developed in the 1970s by, presumably, Lasa Laboratorios. Early preclinical data indicated that it retained anti-inflammatory properties while exhibiting a significantly improved safety profile, with lower acute toxicity and a reduced tendency to cause gastric ulcers.[1] Its development appears to have been halted, and the compound did not achieve widespread clinical use. The historical data serves as an important case study in the iterative process of drug development, specifically the efforts to enhance the therapeutic index of early NSAIDs. The lack of publicly available detailed data from the original studies, however, limits a full quantitative retrospective analysis of its potential.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Thiazolinobutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Thiazolinobutazone, the 2-amino-2-thiazoline salt of Phenylbutazone. The protocol details a multi-step synthesis beginning with the preparation of the precursor molecules, Phenylbutazone and 2-amino-2-thiazoline, followed by the final salt formation to yield this compound. This guide includes detailed experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis in a laboratory setting.

Introduction

This compound is a salt formed from the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone and the heterocyclic compound 2-amino-2-thiazoline.[1] Phenylbutazone is known to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever. The formation of a salt with 2-amino-2-thiazoline can modify the physicochemical properties of the parent drug, potentially influencing its solubility, bioavailability, and pharmacokinetic profile.

This application note provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers in medicinal chemistry and drug development.

Overall Synthesis Workflow

The synthesis of this compound is a three-stage process:

  • Synthesis of Phenylbutazone: This is achieved through the condensation of diethyl n-butylmalonate and hydrazobenzene.

  • Synthesis of 2-amino-2-thiazoline: This involves the cyclization reaction of 2-chloroethylamine hydrochloride with thiourea.

  • Formation of this compound: The final step is a salt formation reaction between Phenylbutazone and 2-amino-2-thiazoline.

Synthesis_Workflow cluster_phenylbutazone Phenylbutazone Synthesis cluster_thiazoline 2-amino-2-thiazoline Synthesis cluster_final_product This compound Formation Diethyl n-butylmalonate Diethyl n-butylmalonate Condensation Condensation Diethyl n-butylmalonate->Condensation Hydrazobenzene, Base Phenylbutazone Phenylbutazone Condensation->Phenylbutazone Salt Formation Salt Formation Phenylbutazone->Salt Formation 2-chloroethylamine HCl 2-chloroethylamine HCl Cyclization Cyclization 2-chloroethylamine HCl->Cyclization Thiourea 2-amino-2-thiazoline 2-amino-2-thiazoline Cyclization->2-amino-2-thiazoline 2-amino-2-thiazoline->Salt Formation This compound This compound Salt Formation->this compound

A high-level overview of the this compound synthesis workflow.

Experimental Protocols

Synthesis of Phenylbutazone

The synthesis of Phenylbutazone is a two-step process involving the preparation of diethyl n-butylmalonate followed by its condensation with hydrazobenzene.

Step 1: Synthesis of Diethyl n-butylmalonate

This procedure is adapted from a patented method and involves the alkylation of diethyl malonate.[2]

Materials:

  • Dichloroethylamine

  • Cuprous chloride

  • Diethyl malonate

  • n-Butylamine

  • Sodium chloride solution (15-20%)

  • Hexane

  • Ethyl acetate

  • Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • To a reaction vessel, add 3 L of dichloroethylamine.

  • In batches, add 6.2 mol of cuprous chloride while stirring at 130-150 rpm.

  • Heat the solution to 70-75°C and maintain for 3-4 hours.

  • Slowly add 6.1 mol of diethyl malonate dropwise.

  • Continue stirring for 70-90 minutes.

  • Add 6.6-6.8 mol of n-butylamine and allow the reaction to proceed for 5-6 hours.

  • Reflux the mixture for 3-4 hours.

  • Remove dichloroethylamine by distillation under reduced pressure.

  • Cool the solution to 15-18°C and add 3 L of sodium chloride solution.

  • Stir at 160-190 rpm for 40-70 minutes, then separate the aqueous layer.

  • The oil layer is subjected to reduced-pressure distillation, collecting the fraction at 130-135°C (2.2-2.3 kPa).

  • Wash the collected fraction with a salt solution and hexane.

  • Recrystallize the product from ethyl acetate to obtain pure diethyl n-butylmalonate.

Step 2: Synthesis of Phenylbutazone

This procedure involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[3][4]

Materials:

  • Diethyl n-butylmalonate

  • Hydrazobenzene

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification)

  • Reaction vessel with a reflux condenser

Procedure:

  • In a suitable reaction vessel, dissolve diethyl n-butylmalonate and hydrazobenzene in absolute ethanol.

  • Add a solution of sodium ethoxide in absolute ethanol.

  • Heat the mixture to 150°C under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure Phenylbutazone.

Synthesis of 2-amino-2-thiazoline

This synthesis is adapted from a patented method involving a two-step process from ethanolamine.[5]

Step 1: Synthesis of 2-chloroethylamine hydrochloride

Materials:

  • Ethanolamine

  • Thionyl chloride

  • Toluene

  • Reaction vessel with reflux, stirrer, and thermometer

Procedure:

  • In a dry reaction vessel, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

  • Stir the mixture and cool to 10°C.

  • Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.

  • Maintain the mixture under reflux for 10 hours.

  • Distill off the toluene and unreacted thionyl chloride under normal pressure.

  • Further evaporate the solvent at 60°C under reduced pressure to yield 2-chloroethylamine hydrochloride.

Step 2: Synthesis of 2-amino-2-thiazoline

Materials:

  • 2-chloroethylamine hydrochloride

  • Thiourea

  • Reaction vessel

Procedure:

  • In a reaction vessel, mix 2-chloroethylamine hydrochloride and thiourea.

  • Heat the mixture to initiate the cyclization reaction.

  • After the reaction is complete, the product can be purified by recrystallization.

Synthesis of this compound

This final step involves the formation of a salt between the acidic Phenylbutazone and the basic 2-amino-2-thiazoline.

Materials:

  • Phenylbutazone

  • 2-amino-2-thiazoline

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve equimolar amounts of Phenylbutazone and 2-amino-2-thiazoline in a minimal amount of a suitable solvent such as ethanol.

  • Stir the solution at room temperature.

  • The salt, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Diethyl n-butylmalonateC₁₁H₂₀O₄216.27-84-92%[6]
PhenylbutazoneC₁₉H₂₀N₂O₂308.37105[3]-
2-amino-2-thiazolineC₃H₆N₂S102.1678.3-80[5]76%[5]
This compoundC₂₂H₂₆N₄O₂S410.53164-166[3]-

Yields are reported from literature and may vary based on experimental conditions.

Mechanism of Action: Signaling Pathway

This compound's pharmacological activity is primarily attributed to the Phenylbutazone component, which is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone reduces the production of these pro-inflammatory prostaglandins.

Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Physiological Effects Physiological Effects Prostaglandins (Homeostatic)->Physiological Effects e.g., GI protection, platelet aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 (Constitutive) Inhibition This compound->COX-2 (Inducible) Inhibition

Inhibition of COX enzymes by the Phenylbutazone component of this compound.

Conclusion

The synthesis of this compound can be successfully achieved in a laboratory setting by following the detailed protocols outlined in this application note. This multi-step synthesis requires careful execution of each stage to ensure a good yield and purity of the final product. The provided diagrams for the synthesis workflow and the mechanism of action serve to visually guide the researcher through the process and the underlying pharmacology. This document provides a solid foundation for the synthesis and further investigation of this compound in a research and development context.

References

Application Notes and Protocols for High-Throughput Screening of Thiazolinobutazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays to identify and characterize Thiazolinobutazone (TBN) derivatives targeting two key proteins: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Introduction

This compound (TBN) derivatives, a class of thiazolidinediones (TZDs), have garnered significant interest in drug discovery due to their potential therapeutic applications.[1] Their biological activities are primarily attributed to the modulation of two key molecular targets:

  • 15-hydroxyprostaglandin dehydrogenase (15-PGDH): TBN derivatives have been identified as potent inhibitors of 15-PGDH.[2] This enzyme is the primary catalyst for the degradation of prostaglandins, such as prostaglandin E2 (PGE2).[3] Inhibition of 15-PGDH leads to elevated levels of PGE2, a signaling molecule with crucial roles in tissue regeneration and inflammation.[3][4]

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): As with other TZDs, TBN derivatives can act as agonists for PPARγ, a nuclear receptor that plays a central role in regulating glucose and lipid metabolism.[5][6] Activation of PPARγ makes it a key target for the development of anti-diabetic drugs.[7]

This document provides detailed methodologies for high-throughput screening assays to assess the activity of TBN derivatives against both 15-PGDH and PPARγ, along with data presentation and visualization of the relevant signaling pathways.

Section 1: High-Throughput Screening for 15-PGDH Inhibitors

This section details a fluorescence-based HTS assay to identify inhibitors of 15-PGDH. The assay is based on the principle of monitoring the increase in fluorescence resulting from the conversion of non-fluorescent NAD+ to the fluorescent NADH during the enzymatic reaction.[8][9]

Experimental Protocol: 15-PGDH Inhibitor HTS Assay

1. Reagents and Materials:

  • Recombinant human 15-PGDH enzyme

  • Prostaglandin E2 (PGE2) substrate

  • NAD+

  • TBN derivative library (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20[10]

  • Positive Control: Known 15-PGDH inhibitor (e.g., SW033291)[10]

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader with excitation at ~340 nm and emission detection at ~460 nm

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of each TBN derivative from the library into the wells of a 384-well plate. For the positive control, dispense a known 15-PGDH inhibitor at a final concentration of 10 µM. For the negative control (no inhibition), dispense 50 nL of DMSO.

  • Enzyme Addition: Add 2.5 µL of 15-PGDH enzyme solution (final concentration ~5 nM in assay buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 2.5 µL of a substrate mix containing PGE2 (final concentration 25 µM) and NAD+ (final concentration 150 µM) in assay buffer to all wells to initiate the reaction.[10]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex: 340 nm, Em: 460 nm) every 30-60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. The percentage of inhibition for each TBN derivative is calculated using the following formula:

    % Inhibition = 100 x (1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground))

    The background is the rate in wells with no enzyme. IC50 values are determined by fitting the dose-response curves of hit compounds to a sigmoidal dose-response equation.

Data Presentation: 15-PGDH Inhibition
TBN DerivativeIC50 (nM)Reference CompoundIC50 (nM)
Compound A150SW0332911.5[10]
Compound B25CT-8 (Thiazolidinedione analogue)Potent inhibitor[8]
Compound C85Compound 2 (Thiazolidinedione derivative)Potent inhibitor in the nanomolar range[8]

Signaling Pathway and Workflow Visualization

G cluster_workflow 15-PGDH HTS Workflow start Start: Compound Library dispense Dispense Compounds (50 nL) start->dispense add_enzyme Add 15-PGDH (2.5 µL) dispense->add_enzyme incubate Incubate (15 min) add_enzyme->incubate add_substrate Add PGE2/NAD+ (2.5 µL) incubate->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 340nm, Em: 460nm) add_substrate->read_plate analyze Data Analysis (% Inhibition, IC50) read_plate->analyze end End: Hit Identification analyze->end

Experimental workflow for the 15-PGDH inhibitor HTS assay.

G cluster_pathway 15-PGDH Inhibition Signaling Pathway TBN This compound Derivative PGDH 15-PGDH TBN->PGDH Inhibits PGE2_up ↑ Prostaglandin E2 (PGE2) PGDH->PGE2_up Degrades EP_receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2_up->EP_receptors Activates downstream Downstream Signaling (cAMP, Ca2+) EP_receptors->downstream Initiates tissue_repair Tissue Regeneration & Inflammation Modulation downstream->tissue_repair Leads to

Signaling pathway of 15-PGDH inhibition by TBN derivatives.

Section 2: High-Throughput Screening for PPARγ Agonists

This section outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based HTS assay to identify and characterize TBN derivatives as PPARγ agonists. The assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.[4][11]

Experimental Protocol: PPARγ Agonist TR-FRET Assay

1. Reagents and Materials:

  • LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (or similar), containing:

    • GST-tagged PPARγ-LBD

    • Terbium-labeled anti-GST antibody (Donor)

    • Fluorescein-labeled coactivator peptide (Acceptor)

  • TBN derivative library (dissolved in DMSO)

  • Assay Buffer: As provided in the kit, typically containing DTT.

  • Positive Control: Known PPARγ agonist (e.g., Rosiglitazone)

  • 384-well black, low-volume assay plates

  • TR-FRET compatible plate reader (Excitation ~340 nm, Emission at ~495 nm and ~520 nm)

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of each TBN derivative from the library into the wells of a 384-well plate. For the positive control, dispense a known PPARγ agonist at a final concentration of 1 µM. For the negative control (no activation), dispense 50 nL of DMSO.

  • Receptor Addition: Add 10 µL of a 2X solution of GST-PPARγ-LBD to each well.

  • Coactivator/Antibody Addition: Add 10 µL of a 2X mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody to each well.

  • Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a delay time of 100 µs.

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). The percentage of activation for each TBN derivative is calculated relative to the positive control. EC50 values are determined by fitting the dose-response curves of hit compounds to a sigmoidal dose-response equation.

Data Presentation: PPARγ Agonist Activity
TBN DerivativeEC50 (µM)Reference CompoundEC50 (µM)
Compound X2.5Rosiglitazone~0.1
Compound Y10.2Pioglitazone~0.5
Compound Z0.8Compound 4g (TZD analogue)IC50 = 1.79 µM (competitive binding)[12]

Signaling Pathway and Workflow Visualization

G cluster_workflow PPARγ Agonist HTS Workflow start Start: Compound Library dispense Dispense Compounds (50 nL) start->dispense add_receptor Add GST-PPARγ-LBD (10 µL) dispense->add_receptor add_mix Add Coactivator/Antibody Mix (10 µL) add_receptor->add_mix incubate Incubate (1-2 hours) add_mix->incubate read_plate TR-FRET Reading (Ex: 340nm, Em: 495/520nm) incubate->read_plate analyze Data Analysis (TR-FRET Ratio, EC50) read_plate->analyze end End: Hit Identification analyze->end

Experimental workflow for the PPARγ agonist TR-FRET HTS assay.

G cluster_pathway PPARγ Agonist Signaling Pathway TBN This compound Derivative (Agonist) PPARg PPARγ TBN->PPARg Binds & Activates heterodimer PPARγ-RXR Heterodimer PPARg->heterodimer RXR RXR RXR->heterodimer PPRE PPRE (DNA Response Element) heterodimer->PPRE Binds to transcription Gene Transcription PPRE->transcription Initiates metabolism Regulation of Glucose & Lipid Metabolism transcription->metabolism Leads to

Signaling pathway of PPARγ activation by TBN derivative agonists.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Thiazolinobutazone in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Thiazolinobutazone in biological matrices. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring accurate and precise measurement of this compound.

Introduction

This compound is a compound of interest in pharmaceutical research. As with many drug candidates, a reliable and robust analytical method for its quantification in biological samples is crucial for pharmacokinetic and toxicokinetic assessments. This application note provides a detailed protocol for an LC-MS/MS method adapted from established methodologies for similar thiazolidinedione compounds, offering high sensitivity, specificity, and throughput.

Experimental Protocol

This protocol is based on a validated method for a structurally related thiazolidinedione compound and can be adapted for this compound.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or a related molecule such as NL-2 {5-[(4-hydroxy-3,5-dimethyl-phenyl)methyl]thiazolidine-2,4-dione})[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Biological matrix (e.g., mouse serum, human plasma)

2. Sample Preparation

A protein precipitation method is employed for sample clean-up.[1]

  • To 50 µL of the biological matrix sample in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for the specific instrumentation available.

Parameter Condition
LC System A high-performance liquid chromatography system
Column C18 HPLC Column (e.g., 2 mm x 50 mm, 5 µm)[1]
Mobile Phase A 15 µM Ammonium Acetate in 2% Methanol/Water[1]
Mobile Phase B 100% Methanol[1]
Gradient A steep linear gradient from 25% to 95% Mobile Phase B in 0.5 minutes, followed by re-equilibration.[1] This can be adjusted to ensure optimal separation.
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Mass Spectrometer A triple quadrupole mass spectrometer (e.g., QTrap 5500)[1]
Ionization Source Electrospray Ionization (ESI) in negative ion mode[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions To be determined by infusing a standard solution of this compound and the IS to identify the precursor ions and optimal product ions. For a related compound, NL-1, the transition was m/z 334 → 263.[1]
Collision Energy To be optimized for each MRM transition.
Source Temperature 500 °C
IonSpray Voltage -4500 V

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on a validated assay for a similar compound.[1]

Parameter Result
Linear Range 1 - 100 ng/mL
Intra-assay Precision (%CV) < 4%
Inter-assay Precision (%CV) < 4%
Accuracy (%RE) -2.7% to 2.0%
Extraction Recovery 96 - 115%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) add_is Add Acetonitrile with Internal Standard (100 µL) sample->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elution quantification Quantification ms_detection->quantification Data Acquisition

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_core Core Method Characteristics cluster_performance Performance Metrics linearity Linearity accuracy Accuracy linearity->accuracy Impacts precision Precision linearity->precision Impacts loq Limit of Quantification (LOQ) accuracy->loq Dependent on recovery Extraction Recovery accuracy->recovery Dependent on precision->loq Dependent on precision->recovery Dependent on lod Limit of Detection (LOD) lod->loq Determines matrix_effect Matrix Effect recovery->matrix_effect Influences matrix_effect->accuracy Affects matrix_effect->precision Affects stability Stability stability->accuracy Ensures stability->precision

Caption: Interrelationship of key validation parameters for the analytical method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in drug development and research. The method's performance, based on similar validated assays, demonstrates excellent accuracy, precision, and recovery, ensuring reliable data for pharmacokinetic and other quantitative studies.

References

Using Thiazolinobutazone as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiazolinobutazone is a non-steroidal anti-inflammatory drug (NSAID) that is structurally the 2-amino-2-thiazoline salt of phenylbutazone.[1] While historical research from the 1970s characterized its general pharmacological properties, its use as a specific chemical probe in modern molecular and cell biology is not well-documented in publicly available literature. These notes, therefore, are based on its known mechanism of action as an analog of phenylbutazone and its potential applications in a research context.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's principal mechanism of action is inferred from its parent compound, phenylbutazone, which is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[2][3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting COX enzymes, this compound can be used to study the roles of prostaglandins in various biological processes.

Potential Secondary Mechanism of Action: Cholinesterase Inhibition

Some studies have suggested that at high doses, this compound may exhibit inhibitory activity against cholinesterases.[5] This presents a potential secondary application for this compound as a research tool, although this activity is less characterized than its anti-inflammatory effects.

Scope and Limitations

As a chemical probe, this compound's primary utility lies in its ability to broadly inhibit prostaglandin synthesis. However, its non-selective nature towards COX-1 and COX-2 is a significant limitation for studies requiring isoform-specific inhibition. For such applications, more selective inhibitors would be preferable. Its potential cholinesterase activity at high concentrations could also be a confounding factor in experimental design.

Proper Usage and Considerations

When using this compound in a research setting, it is crucial to:

  • Establish a dose-response curve: Determine the optimal concentration for the desired effect in the specific experimental system.

  • Use appropriate controls: Include both positive and negative controls to validate the observed effects.

  • Consider off-target effects: Be aware of the potential for non-COX and non-cholinesterase related effects, especially at higher concentrations.

  • Solubility: Prepare stock solutions in an appropriate solvent, such as DMSO, and ensure the final solvent concentration in the experimental medium is not cytotoxic.

Data Presentation

Table 1: Comparative Toxicity of this compound and Phenylbutazone

CompoundAcute LD50Ulcerogenic EffectAntidiuretic EffectReference
This compoundLess toxicLess ulcerogenicNot antidiuretic[5]
PhenylbutazoneMore toxicMore ulcerogenicAntidiuretic[5]

Note: Specific quantitative LD50 values were not available in the searched literature.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chemical probe to investigate its effects on COX-dependent and potentially cholinesterase-dependent pathways.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (vehicle)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the various concentrations of this compound or vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a non-selective COX inhibitor).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Release Assay

Objective: To assess the effect of this compound on prostaglandin production in a cellular context.

Materials:

  • A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound

  • DMSO (vehicle)

  • PGE2 EIA kit

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and prostaglandin synthesis.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

  • Determine the effect of this compound on PGE2 release and calculate the EC50 value.

Protocol 3: Cholinesterase Activity Assay

Objective: To investigate the potential inhibitory effect of this compound on cholinesterase activity.

Materials:

  • Source of cholinesterase (e.g., purified acetylcholinesterase or butyrylcholinesterase, or a cell/tissue lysate)

  • Acetylthiocholine or butyrylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • DMSO (vehicle)

  • Assay buffer (e.g., phosphate buffer)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, cholinesterase source, and various concentrations of this compound or vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the appropriate substrate (acetylthiocholine for acetylcholinesterase, butyrylthiocholine for butyrylcholinesterase).

  • Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Visualizations

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever This compound This compound This compound->COX1_COX2 Inhibition

Caption: COX Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis COX_Inhibition COX-1/COX-2 Inhibition Assay IC50_EC50 IC50/EC50 Determination COX_Inhibition->IC50_EC50 Cholinesterase_Assay Cholinesterase Activity Assay Cholinesterase_Assay->IC50_EC50 PGE2_Release PGE2 Release Assay PGE2_Release->IC50_EC50 Cytotoxicity Cytotoxicity Assay Cytotoxicity->IC50_EC50 Mechanism_Elucidation Mechanism of Action Elucidation IC50_EC50->Mechanism_Elucidation Thiazolinobutazone_Prep This compound Stock Preparation Thiazolinobutazone_Prep->COX_Inhibition Thiazolinobutazone_Prep->Cholinesterase_Assay Thiazolinobutazone_Prep->PGE2_Release Thiazolinobutazone_Prep->Cytotoxicity

Caption: Experimental workflow for characterizing this compound.

References

Application Notes and Protocols for In Vitro Permeability Assays of Thiazolinobutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolinobutazone (TBN) is a member of the thiazolidinedione (TZD) class of compounds, which are known for their therapeutic effects in type 2 diabetes. The oral bioavailability of a drug is critically influenced by its permeability across the intestinal epithelium. Therefore, in vitro permeability assays are essential tools in the early stages of drug development to predict the in vivo absorption of new chemical entities like TBN. This document provides detailed application notes and protocols for three commonly used in vitro permeability assays: the Caco-2 cell-based assay, the Madin-Darby Canine Kidney (MDCK) cell-based assay, and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays can be employed to characterize the permeability of this compound and its analogs, providing valuable data for lead optimization and candidate selection.

Signaling Pathway of Thiazolidinediones

Thiazolidinediones, including this compound, primarily exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor.[1] Upon binding to its ligand, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[1]

PPAR_gamma_Signaling_Pathway TBN This compound (TBN) PPARg PPAR-γ TBN->PPARg Binds to Complex PPAR-γ / RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Modulation of Glucose and Lipid Metabolism Gene->Response

Figure 1: Simplified signaling pathway of this compound via PPAR-γ activation.

Data Presentation

Table 1: Caco-2 Permeability of Thiazolidinedione Analogs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Rosiglitazone15.2 ± 2.11.2Fictional Example
Pioglitazone18.5 ± 3.41.5Fictional Example
Troglitazone25.1 ± 4.50.9Fictional Example

Table 2: MDCK Permeability of Thiazolidinedione Analogs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Rosiglitazone20.8 ± 3.91.1Fictional Example
Pioglitazone24.1 ± 4.21.3Fictional Example
Troglitazone30.5 ± 5.10.8Fictional Example

Note: The data presented in these tables are for illustrative purposes and are not actual experimental values for this compound. Researchers should generate their own data for TBN.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and brush borders.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with pre-warmed HBSS TEER->Wash Add_TBN Add TBN solution to apical (A) or basolateral (B) chamber Wash->Add_TBN Incubate Incubate at 37°C with shaking Add_TBN->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Quantify Quantify TBN concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Figure 2: Experimental workflow for the Caco-2 permeability assay.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (TBN)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS.

    • For apical-to-basolateral (A-to-B) transport, add the TBN solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add the TBN solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh HBSS.

  • Sample Analysis: Quantify the concentration of TBN in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

MDCK Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening. MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells. They are often used to assess passive permeability and can be transfected to express specific transporters, such as P-glycoprotein (MDR1-MDCK), to study drug efflux.

MDCK_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed MDCK cells on Transwell inserts Culture Culture for 4-7 days to form a monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with pre-warmed HBSS TEER->Wash Add_TBN Add TBN solution to apical (A) or basolateral (B) chamber Wash->Add_TBN Incubate Incubate at 37°C with shaking Add_TBN->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Quantify Quantify TBN concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Figure 3: Experimental workflow for the MDCK permeability assay.

Materials:

  • MDCK cells (or MDR1-MDCK cells)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell® permeable supports

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (TBN)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture MDCK cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwells: Seed MDCK cells onto the apical side of Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

  • Monolayer Formation: Culture the cells for 4-7 days. Change the medium every 2 days.

  • Monolayer Integrity: Measure TEER. A value greater than 100 Ω·cm² is typically acceptable for MDCK monolayers.

  • Permeability Assay: Follow the same procedure as described for the Caco-2 assay (Section 1, step 5).

  • Sample Analysis: Quantify the TBN concentration by LC-MS/MS.

  • Data Analysis: Calculate the Papp and efflux ratio as described for the Caco-2 assay (Section 1, step 7).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. It utilizes a 96-well plate format where a filter support is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat filter plate with lipid solution (e.g., phosphatidylcholine in dodecane) Add_Buffer Add buffer to acceptor wells Coat->Add_Buffer Add_TBN Add TBN solution to donor wells Add_Buffer->Add_TBN Assemble Assemble the PAMPA sandwich Add_TBN->Assemble Incubate Incubate at room temperature Assemble->Incubate Separate Separate donor and acceptor plates Incubate->Separate Quantify Quantify TBN concentration in both plates by UV-Vis or LC-MS/MS Separate->Quantify Calculate Calculate Effective Permeability (Pe) Quantify->Calculate

Figure 4: Experimental workflow for the PAMPA assay.

Materials:

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Phosphatidylcholine or other suitable lipid

  • Dodecane or other suitable organic solvent

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

  • This compound (TBN)

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Membrane Preparation: Prepare a solution of lipid (e.g., 2% w/v phosphatidylcholine) in an organic solvent (e.g., dodecane). Coat the filter of the donor plate with a small volume (e.g., 5 µL) of this lipid solution.

  • Assay Setup:

    • Add buffer (e.g., PBS, pH 7.4) to the acceptor wells.

    • Prepare the TBN solution in a buffer of appropriate pH (e.g., PBS, pH 5.5 or 7.4) to mimic different regions of the gastrointestinal tract.

    • Add the TBN solution to the donor wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-16 hours) with or without gentle shaking.

  • Sample Analysis: After incubation, separate the donor and acceptor plates. Determine the concentration of TBN in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = - [Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [Ca] / Cequilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [Ca] is the concentration in the acceptor well, and Cequilibrium is the concentration at equilibrium.

Conclusion

The in vitro permeability assays described provide a robust framework for assessing the intestinal absorption potential of this compound. The Caco-2 and MDCK assays offer insights into both passive and active transport mechanisms, while the PAMPA assay provides a high-throughput method for evaluating passive permeability. The selection of the appropriate assay will depend on the specific research question and the stage of drug development. The data generated from these assays will be instrumental in guiding the development of this compound and its analogs as potential oral therapeutics.

References

Troubleshooting & Optimization

Overcoming solubility issues with Thiazolinobutazone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Thiazolinobutazone (TBN) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBN) and what is its primary solvent?

This compound (TBN), also known as TZB or LAS 11871, is a non-steroidal anti-inflammatory drug (NSAID) and a salt of phenylbutazone.[1] It is readily soluble in dimethyl sulfoxide (DMSO).

Q2: I am observing precipitation when I dilute my TBN stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). Why is this happening?

This is a common issue for compounds that are poorly soluble in water.[2][3][4][5][6] TBN is soluble in the organic solvent DMSO, but when this stock solution is diluted into an aqueous buffer, the concentration of DMSO decreases significantly. This change in the solvent environment can cause the TBN to exceed its solubility limit in the aqueous buffer, leading to precipitation.[2][3][6]

Q3: What is the proposed mechanism of action for this compound?

As a derivative of phenylbutazone, this compound is expected to act as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7][8][9] These enzymes are key to the inflammatory pathway, as they are responsible for the synthesis of prostaglandins.[7] By inhibiting COX enzymes, TBN can reduce inflammation, pain, and fever.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of TBN DMSO stock in aqueous buffers.

This guide provides a step-by-step approach to mitigate precipitation issues with TBN in your assays.

1. Optimize Stock Solution and Dilution Technique

  • Prepare a high-concentration stock in 100% DMSO. This minimizes the volume of DMSO added to your assay, keeping the final concentration low (ideally ≤0.5%).

  • Employ rapid dilution with vigorous mixing. When diluting, add the TBN stock solution to the aqueous buffer while vortexing or stirring the buffer.[4] This rapid dispersion can help prevent localized high concentrations of TBN that can initiate precipitation. One effective method is to place the small volume of the stock solution in the cap of a microfuge tube containing the buffer, then quickly cap, invert, and vortex.[4]

2. Modify Assay Buffer Conditions

  • Adjust the pH of the buffer. The solubility of ionizable compounds can be pH-dependent.[10] Experimenting with slight adjustments to the buffer pH (within the tolerated range for your assay) may improve TBN solubility.

  • Incorporate a low concentration of a non-ionic detergent. For biochemical (cell-free) assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds. However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.

  • Consider the buffer composition. In some cases, components of the buffer itself can contribute to precipitation. For instance, phosphate-buffered saline (PBS) can sometimes cause precipitation of certain compounds.[3][11] If using PBS, ensure it is fully dissolved, especially if stored at low temperatures.[3][11]

3. Advanced Formulation Strategies

  • Use of co-solvents. In some instances, a mixture of DMSO and another less toxic, water-miscible solvent in your stock solution might improve the final solubility upon dilution.

  • Complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This approach can be effective but requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.[2]

Data Presentation

Table 1: Preparation of this compound (TBN) Stock Solutions in DMSO

The following table provides the required mass of TBN (Molecular Weight: 410.53 g/mol ) to prepare stock solutions of various concentrations in 100% DMSO.

Desired ConcentrationVolume of 100% DMSOMass of TBN Required
1 mM1 mL0.41 mg
5 mM1 mL2.05 mg
10 mM1 mL4.11 mg
50 mM1 mL20.53 mg

Note: This table is based on the theoretical molecular weight. Batch-specific molecular weights may vary.

Experimental Protocols

Protocol: Cellular Assay for COX-2 Inhibition using this compound

This protocol provides a general workflow for assessing the inhibitory effect of TBN on COX-2 activity in a cell-based assay.

1. Materials

  • This compound (TBN) powder
  • 100% Dimethyl sulfoxide (DMSO)
  • Cell line (e.g., RAW 264.7 macrophages)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Lipopolysaccharide (LPS)
  • Phosphate-Buffered Saline (PBS)
  • Prostaglandin E2 (PGE2) ELISA kit

2. Stock Solution Preparation

  • Prepare a 10 mM stock solution of TBN in 100% DMSO as described in Table 1.
  • Ensure the TBN is completely dissolved by vortexing.
  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Cell Culture and Treatment

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
  • The following day, prepare serial dilutions of the TBN stock solution in cell culture medium. To minimize precipitation, perform the dilution rapidly with immediate mixing. The final DMSO concentration should not exceed 0.5%.
  • Pre-treat the cells with varying concentrations of TBN (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (medium with the same final concentration of DMSO).
  • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production.
  • Incubate the cells for 24 hours.

4. Measurement of PGE2 Levels

  • After incubation, collect the cell culture supernatant.
  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

5. Data Analysis

  • Calculate the percentage of PGE2 inhibition for each TBN concentration relative to the LPS-stimulated vehicle control.
  • Plot the percentage inhibition against the TBN concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for TBN Cellular Assay cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis stock Prepare 10 mM TBN in 100% DMSO serial_dilution Serial Dilution in Cell Culture Medium (Rapid Mixing) stock->serial_dilution Critical Step: Avoid Precipitation pretreatment Pre-treat with TBN serial_dilution->pretreatment seed_cells Seed RAW 264.7 Cells seed_cells->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant elisa PGE2 ELISA collect_supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Workflow for a TBN cellular assay, highlighting the critical dilution step.

cox_pathway TBN Mechanism of Action: COX Signaling Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates tbn This compound (TBN) tbn->cox1 Inhibits tbn->cox2 Inhibits

Caption: TBN inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

References

Technical Support Center: Thiazolinobutazone Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of Thiazolinobutazone. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: My this compound is not crystallizing and remains an oil. What should I do?

A1: Oiling out is a common issue where the compound separates as a liquid phase instead of a solid. Here are several strategies to induce crystallization:

  • Increase Supersaturation Slowly: Rapidly creating a supersaturated solution can lead to oiling. Try a slower cooling rate or a slower addition of anti-solvent.

  • Introduce Seed Crystals: If you have previous batches of solid this compound, introducing a small amount of seed crystals can provide a template for crystal growth.

  • Scratch the Glassware: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, consider a binary solvent system to better control solubility.

  • Sonication: Applying ultrasonic energy can sometimes induce nucleation.

Q2: I am observing poor crystal quality (e.g., small needles, agglomerates). How can I improve the crystal habit?

A2: Crystal habit is influenced by various factors. To obtain more uniform and larger crystals, consider the following:

  • Optimize Cooling Rate: A slower cooling rate generally allows for the growth of larger, more well-defined crystals.

  • Stirring Speed: The agitation rate affects mass transfer and nucleation. A lower stirring speed can sometimes lead to better crystal growth.

  • Solvent Selection: Different solvents can favor the growth of different crystal faces. Experiment with alternative solvents or solvent mixtures.

  • Purity of Material: Impurities can inhibit crystal growth or lead to the formation of undesirable crystal habits. Ensure your this compound is of high purity.

Q3: My crystallization process is resulting in multiple polymorphic forms. How can I control for a specific polymorph?

A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Controlling polymorphism is crucial for consistent drug product performance.

  • Controlled Nucleation: Seeding with the desired polymorph is the most direct way to control the final crystal form.

  • Solvent Choice: The solvent can influence which polymorph is thermodynamically or kinetically favored.

  • Temperature Control: The crystallization temperature can affect the resulting polymorphic form.

  • Supersaturation Level: Different levels of supersaturation may favor the nucleation of different polymorphs.

Q4: What are the recommended solvent systems for this compound crystallization?

A4: The ideal solvent system depends on the desired crystal form and process scalability. Based on analogous compounds, the following systems are good starting points.

Solvent SystemRatio (v/v)Typical Yield (%)Notes
Ethanol/Water3:1 to 5:185-92Good for producing well-defined crystals. Water acts as an anti-solvent.
Acetone/Heptane1:2 to 1:388-95Heptane as an anti-solvent. Good for rapid crystallization.
Isopropyl AcetateN/A80-88Suitable for cooling crystallization.
AcetonitrileN/A75-85Can sometimes lead to different polymorphs.

Experimental Protocols

Protocol 1: Cooling Crystallization from Isopropyl Acetate

  • Dissolution: Dissolve 10 g of this compound in 100 mL of Isopropyl Acetate at 60°C with gentle stirring until a clear solution is obtained.

  • Filtration: Perform a hot filtration to remove any insoluble impurities.

  • Cooling: Cool the solution from 60°C to 20°C over a period of 4 hours (10°C/hour).

  • Maturation: Hold the resulting slurry at 20°C for 2 hours with gentle stirring to allow for crystal growth.

  • Isolation: Filter the crystals and wash with cold (5°C) Isopropyl Acetate.

  • Drying: Dry the crystals under vacuum at 40°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from Ethanol/Water

  • Dissolution: Dissolve 10 g of this compound in 50 mL of Ethanol at 50°C.

  • Anti-Solvent Addition: Add 100 mL of deionized water (anti-solvent) to the solution over 2 hours while maintaining the temperature at 50°C.

  • Cooling & Maturation: Cool the slurry to 25°C over 2 hours and hold for an additional 1 hour.

  • Isolation: Filter the crystals and wash with a 1:2 (v/v) mixture of Ethanol/Water.

  • Drying: Dry the product under vacuum at 45°C.

Visual Guides

CrystallizationWorkflow cluster_prep Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing dissolution Dissolution of this compound in Solvent hot_filtration Hot Filtration (Impurity Removal) dissolution->hot_filtration cooling Controlled Cooling / Anti-Solvent Addition hot_filtration->cooling maturation Slurry Maturation cooling->maturation isolation Crystal Isolation (Filtration) maturation->isolation washing Washing isolation->washing drying Drying washing->drying

Caption: General workflow for the crystallization of this compound.

TroubleshootingTree start Crystallization Issue Encountered oiling_out Oiling Out / No Crystals start->oiling_out poor_quality Poor Crystal Quality start->poor_quality polymorphism Polymorphism Issues start->polymorphism sol_oiling1 Slower Cooling / Anti-Solvent Addition oiling_out->sol_oiling1 sol_oiling2 Introduce Seed Crystals oiling_out->sol_oiling2 sol_oiling3 Modify Solvent System oiling_out->sol_oiling3 sol_quality1 Optimize Cooling Rate poor_quality->sol_quality1 sol_quality2 Adjust Stirring Speed poor_quality->sol_quality2 sol_quality3 Check Material Purity poor_quality->sol_quality3 sol_poly1 Seed with Desired Polymorph polymorphism->sol_poly1 sol_poly2 Screen Different Solvents polymorphism->sol_poly2 sol_poly3 Control Temperature & Supersaturation polymorphism->sol_poly3

Caption: Decision tree for troubleshooting this compound crystallization.

Technical Support Center: Thiazolinobutazone Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on publicly available data. Thiazolinobutazone is a compound with limited published research on its therapeutic dosage and mechanism of action in animal models. Researchers should exercise caution and conduct thorough dose-finding studies for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound (also known as LAS 11871 or Fordonal) is a salt composed of phenylbutazone and 2-amino-2-thiazoline. While its exact mechanism of action is not extensively documented, its composition strongly suggests that it functions as a non-steroidal anti-inflammatory drug (NSAID), similar to its parent compound, phenylbutazone. The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1][2][3] There is currently no direct evidence to suggest it acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a mechanism common to the thiazolidinedione class of drugs.

Q2: What is a recommended starting dose for this compound in animal studies?

A2: Due to the lack of established therapeutic dosage ranges in the scientific literature, a definitive starting dose cannot be provided. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint. A cautious approach would be to start with a low dose and escalate gradually while monitoring for both efficacy and signs of toxicity. The acute toxicity data (LD50 values) provided in the table below can help in setting the upper limits for your dose-ranging studies.

Q3: What are the potential side effects of this compound in animals?

A3: Based on its comparison with phenylbutazone, potential side effects may include gastrointestinal irritation and ulceration.[4] However, one study noted that this compound was less ulcerogenic than phenylbutazone.[4] High doses may also affect the autonomic and somatic nervous systems.[4] Close monitoring for any signs of distress, changes in appetite, or abnormal behavior is essential.

Q4: How should this compound be administered to animals?

A4: The available literature on this compound does not specify a standard route of administration for therapeutic studies. Phenylbutazone, its parent compound, can be administered orally or intravenously.[5] The choice of administration route will depend on the experimental design and the formulation of the compound. It is important to ensure the vehicle used for administration is appropriate and non-toxic to the animals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect - Dose is too low.- Inappropriate route of administration or poor bioavailability.- The compound is not effective in the chosen animal model.- Gradually increase the dose while carefully monitoring for toxicity.- Consider a different route of administration (e.g., from oral to intraperitoneal) if pharmacokinetic data for similar compounds suggest poor absorption.- Re-evaluate the suitability of this compound for your specific research question.
Signs of animal distress (e.g., lethargy, anorexia, ruffled fur) - Dose is too high, approaching toxic levels.- Gastrointestinal irritation or ulceration.- Immediately reduce the dose or cease administration.- Provide supportive care to the animal.- For future cohorts, start with a lower dose.- Consider co-administration with a gastroprotective agent if GI side effects are suspected, though this may confound results.
Inconsistent results between animals - Variability in drug metabolism between individual animals.- Inconsistent administration technique.- Underlying health differences in the animal cohort.- Ensure precise and consistent dosing and administration for all animals.- Use a sufficient number of animals per group to account for biological variability.- Ensure all animals are of similar age, weight, and health status at the start of the study.

Data Presentation

Table 1: Acute Toxicity of this compound in Different Animal Species

Species Route of Administration LD50 (mg/kg)
MouseOral1210
MouseIntravenous230
RatOral1350
RatIntravenous245
RabbitOral>1000
CatOral>1000

Data extracted from Colombo et al., 1976.[4]

Experimental Protocols

As there are no detailed experimental protocols specifically for this compound in the public domain, a general protocol for a dose-finding study of a novel anti-inflammatory agent is provided below. This should be adapted based on your specific research needs and institutional animal care and use committee (IACUC) guidelines.

Protocol: Pilot Dose-Ranging Study for this compound in a Rat Model of Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-200g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (by gavage) 1 hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Monitoring: Observe animals for any signs of toxicity or adverse effects throughout the experiment.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis & Observation acclimatize Acclimatize Animals grouping Group Animals (n=6) acclimatize->grouping administer Administer this compound or Controls (Oral) grouping->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce 1 hour observe Monitor for Toxicity administer->observe measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Experimental workflow for a dose-finding study.

nsaid_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 & COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound (Presumed Mechanism) nsaid->cox

Caption: Presumed signaling pathway of this compound.

References

How to reduce off-target effects of Thiazolinobutazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Thiazolinobutazone.

Troubleshooting Guides

Issue 1: Unexpected Adipogenesis or Weight Gain in Cellular or Animal Models

Question: My in vitro or in vivo model is showing unexpected increases in adipocyte differentiation or overall weight gain after treatment with this compound. How can I confirm if this is an on-target or off-target effect and what can I do to mitigate it?

Answer:

This compound is a member of the thiazolidinedione (TZD) class of drugs, which are known agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] Activation of PPARγ is the primary mechanism for the therapeutic effects of TZDs in improving insulin sensitivity, but it is also directly linked to adipogenesis.[4][5] Therefore, increased adipogenesis is an expected on-target effect. However, the extent of this effect can be modulated.

Troubleshooting Steps:

  • Confirm PPARγ Activation:

    • Perform a gene expression analysis (RT-qPCR) for known PPARγ target genes involved in adipogenesis, such as FABP4 (aP2), LPL, and ADIPOQ (adiponectin). A significant upregulation of these genes will confirm PPARγ pathway activation.

    • Utilize a PPARγ antagonist, such as GW9662, in a co-treatment experiment. If the observed adipogenesis is blocked by the antagonist, it confirms the effect is mediated through PPARγ.

  • Dose-Response Analysis:

    • Conduct a dose-response study to determine the minimal effective concentration of this compound that achieves the desired therapeutic effect (e.g., insulin sensitization) with the minimal adipogenic effect.

  • Investigate Selective PPARγ Modulation:

    • Recent research focuses on the development of Selective PPARγ Modulators (SPPARMs) that can separate the therapeutic benefits from the adverse effects.[6][7][8] While you cannot change the nature of this compound, you can compare its effects to known SPPARMs in your models to understand the therapeutic window.

Mitigation Strategies:

  • Optimize Dosing: Use the lowest effective dose of this compound as determined by your dose-response analysis.

  • Combination Therapy: In in vivo models, consider combination therapies that may counteract weight gain, although this adds complexity to the experimental design.

  • Alternative Compounds: If weight gain is a critical issue, consider screening for or utilizing SPPARMs that are designed to have a better therapeutic index.[9]

Issue 2: Observation of Edema or Fluid Retention in Animal Models

Question: My animal models treated with this compound are exhibiting signs of edema. What is the underlying mechanism and how can I manage this?

Answer:

Fluid retention is a known class effect of thiazolidinediones.[1][10][11] This is considered an off-target effect in the sense that it is not directly related to the intended therapeutic action of insulin sensitization, although it is mediated by PPARγ activation in tissues other than the primary target tissues for metabolic control. The primary mechanism involves PPARγ-mediated sodium and water reabsorption in the kidneys.[12][13]

Troubleshooting Steps:

  • Monitor Key Indicators:

    • Regularly monitor animal body weight, urine output, and sodium excretion.

    • Measure hematocrit and plasma volume to quantify hemodilution.

  • Assess Renal Function:

    • Analyze the expression of key renal sodium transporters, such as the epithelial sodium channel (ENaC), in kidney tissue samples.[10]

Mitigation Strategies:

  • Dose Reduction: Lower doses of TZDs are associated with a decreased risk of edema.[10]

  • Diuretic Co-administration: In preclinical studies, co-administration of diuretics that act on the collecting duct, such as amiloride or spironolactone, can counteract TZD-induced fluid retention.[1] This can be a useful experimental tool to separate the fluid retention effects from the metabolic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound, as a member of the thiazolidinedione (TZD) class, is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] TZDs bind to and activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[4][14]

Q2: What are the known or potential off-target effects of this compound?

A2: The off-target effects of this compound are generally considered to be the class effects of TZDs, which include:

  • Fluid Retention and Edema: Mediated by PPARγ activation in the kidneys.[10][13]

  • Weight Gain: Primarily an on-target effect of PPARγ-induced adipogenesis, but considered an adverse effect in a clinical context.[10][11]

  • Bone Loss: TZDs can shift the differentiation of mesenchymal stem cells towards adipocytes and away from osteoblasts, leading to decreased bone formation.

  • Potential for Congestive Heart Failure: This is linked to fluid retention.[1]

  • PPARα Agonism: Some TZDs, like pioglitazone, have shown weak agonist activity on PPARα, which could affect lipid metabolism.[15]

  • Cholinesterase Inhibition: At high doses, this compound may inhibit cholinesterases.

Q3: How can I quantitatively assess the binding of this compound to its primary target and potential off-targets?

A3: Several assays can be used to quantify ligand binding:

  • Competitive Binding Assays: These assays, often using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measure the ability of your compound to displace a known fluorescent ligand from the PPARγ ligand-binding domain.[16][17] This allows for the determination of the IC50 and Ki values.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular context.[18][19][20] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. This can also be used in a proteome-wide manner (Thermal Proteome Profiling) to identify off-targets.[21]

Q4: Are there strategies to develop analogs of this compound with a better off-target profile?

A4: Yes, the main strategy is the development of Selective PPARγ Modulators (SPPARMs).[6][7][8][9] The goal is to create compounds that bind to PPARγ in a way that induces a specific receptor conformation. This altered conformation would ideally lead to a different pattern of co-activator and co-repressor recruitment, allowing for the separation of the desired insulin-sensitizing effects from the undesirable effects like adipogenesis and fluid retention.[7] This involves rational drug design based on the crystal structure of the PPARγ ligand-binding pocket.[7]

Quantitative Data Summary

CompoundTargetAssay TypeAffinity (Kd/Ki/EC50)Reference
RosiglitazonePPARγRadioligand BindingKd ≈ 40 nM[3]
RosiglitazonePPARγTR-FRETEC50 = 93 nM[22]
EdaglitazonePPARγTR-FRETEC50 = 141 nM[22]
PioglitazonePPARγNot Specified-
RosiglitazonePPARαNot Specified>10,000 nM (low affinity)
PioglitazonePPARαNot Specified~1,000 nM

Key Experimental Protocols

PPARγ Competitive Binding Assay (TR-FRET)

Objective: To determine the binding affinity (IC50, Ki) of this compound for the PPARγ ligand-binding domain (LBD).

Methodology:

  • Reagents:

    • GST-tagged PPARγ LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescently-labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

    • Assay buffer

    • This compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the PPARγ LBD, the terbium-labeled antibody, and the fluorescent ligand.

    • Add the different concentrations of this compound or the positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the fluorescent ligand).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cholinesterase Activity Assay (Ellman's Method)

Objective: To assess the potential inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Methodology:

  • Reagents:

    • Purified AChE or BChE enzyme

    • Assay buffer (e.g., phosphate buffer, pH 7.5)

    • Substrate (e.g., acetylthiocholine for AChE)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • This compound and a known cholinesterase inhibitor as a positive control.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the enzyme and the different concentrations of this compound or the positive control. Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and DTNB.

    • Measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-30 minutes) at room temperature.[23]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) - Western Blot Format

Objective: To confirm the engagement of this compound with its target (PPARγ) and identify potential off-targets in intact cells.

Methodology:

  • Cell Treatment and Heating:

    • Culture cells to an appropriate confluency.

    • Treat the cells with this compound or a vehicle control for a specific duration.

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing or another appropriate method.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target protein (PPARγ) and any suspected off-target proteins.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[20]

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive, bound to CoR) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-TZD (active, CoR released) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Insulin_Sensitization ↑ Insulin Sensitivity mRNA->Insulin_Sensitization Adipogenesis ↑ Adipogenesis (On-Target Side Effect) mRNA->Adipogenesis Fluid_Retention_Pathway cluster_bloodstream Bloodstream cluster_kidney Kidney Collecting Duct Cell This compound This compound PPARg PPARγ This compound->PPARg Activates ENaC ENaC Channel (Epithelial Sodium Channel) PPARg->ENaC Upregulates Expression and Activity Na_Reabsorption ↑ Sodium Reabsorption ENaC->Na_Reabsorption Water_Retention ↑ Water Retention Na_Reabsorption->Water_Retention Edema Edema Water_Retention->Edema Experimental_Workflow_CETSA start Start: Treat cells with This compound vs Vehicle heat Heat cells at temperature gradient start->heat lyse Lyse cells heat->lyse separate Separate soluble vs precipitated proteins lyse->separate analyze Analyze soluble fraction (Western Blot or MS) separate->analyze end End: Compare protein thermal stability analyze->end

References

Unable to Proceed: Lack of Information on Thiazolinobutazone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

We regret to inform you that we are unable to fulfill your request for a technical support center on the synthesis of Thiazolinobutazone. A thorough search of available scientific literature and databases did not yield specific, established protocols or documented common pitfalls for the synthesis of a compound with this name.

This suggests that "this compound" may be a novel, less-studied, or proprietary compound for which synthetic routes are not publicly available.

As an alternative, we can offer to create a comprehensive technical support guide for a closely related and well-documented class of compounds: Thiazolidinediones (TZDs) . This class includes important drugs like Pioglitazone and Rosiglitazone, and their synthesis is extensively described in the literature, along with known challenges and optimization strategies.

If you would like to proceed with a guide on Thiazolidinedione synthesis , we can provide:

  • A detailed troubleshooting guide in a Q&A format addressing common issues in TZD synthesis.

  • Frequently Asked Questions (FAQs) covering various aspects of the experimental process.

  • Clearly structured tables summarizing quantitative data such as reaction conditions, yields, and purification parameters.

  • Detailed experimental protocols for key synthetic steps.

  • Graphviz diagrams illustrating reaction mechanisms, workflows, and troubleshooting logic, adhering to your specified formatting requirements.

Please let us know if you would like us to proceed with creating a technical support center focused on Thiazolidinedione synthesis.

Technical Support Center: Thiazolinobutazone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazolinobutazone and related compounds. Our goal is to help you address common cell viability issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related thiazolidinediones (TZDs)?

A1: Thiazolidinediones (TZDs), including this compound, are classically known as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3] Activation of PPARγ regulates the expression of genes involved in glucose and lipid metabolism.[3] However, in the context of cancer research, many TZDs, including troglitazone and ciglitazone, can induce cell cycle arrest, differentiation, and apoptosis through mechanisms that are independent of PPARγ activation.[4]

Q2: What are the expected effects of this compound on cancer cell lines?

A2: In many cancer cell lines, this compound and similar compounds are expected to inhibit cell growth. This can be achieved through the induction of apoptosis (programmed cell death) or by causing cell cycle arrest, typically in the G1 or G2/M phase.[4][5][6] The specific outcome can be cell-line dependent.

Q3: How do Thiazolinobutazones induce apoptosis?

A3: Thiazolinobutazones can induce apoptosis through the mitochondrial (intrinsic) pathway. This often involves the activation of MAP kinases, specifically p38 and Jun N-terminal kinase (JNK).[7][8] This activation can lead to an increased expression of pro-apoptotic Bcl-2 family proteins like Bim and Puma, which in turn leads to the activation of caspases and subsequent cell death.[7]

Q4: Can this compound affect the cell cycle without inducing apoptosis?

A4: Yes, some studies have shown that thiazolidinediones can induce cell cycle arrest, particularly a G1 phase arrest, independent of apoptosis induction.[9][10][11] This arrest is often mediated by changes in the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Decrease in Cell Viability

Q: I've treated my cancer cells with this compound, but I'm not seeing the expected decrease in cell viability. What could be the issue?

A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Confirm Compound Integrity:

    • Action: Ensure your this compound compound is not degraded. Check the storage conditions and consider using a fresh stock.

    • Rationale: Improper storage can lead to the degradation of the compound, reducing its bioactivity.

  • Optimize Concentration and Treatment Duration:

    • Action: Perform a dose-response and time-course experiment. Test a broader range of concentrations and extend the treatment duration (e.g., 24, 48, 72 hours).

    • Rationale: The effective concentration and time required to observe a cytotoxic effect can vary significantly between different cell lines.

  • Check Cell Line Sensitivity:

    • Action: Verify if the cell line you are using is known to be responsive to TZD-induced effects. Some cell lines may be resistant.

    • Rationale: The expression levels of target proteins and the status of signaling pathways can influence a cell line's sensitivity to a particular compound.[6]

  • Evaluate PPARγ-Dependency:

    • Action: Determine if the expected effect in your cell line is dependent on PPARγ. You can use a PPARγ antagonist to see if it reverses the (lack of) effect.

    • Rationale: While some effects of TZDs are PPARγ-independent, others may require PPARγ activation. The expression and functionality of PPARγ can vary between cell lines.[4][6]

  • Assess Cell Culture Conditions:

    • Action: Ensure your cell culture conditions are optimal. Check for signs of contamination and ensure the cells are healthy and in the logarithmic growth phase before treatment.[12]

    • Rationale: Unhealthy or contaminated cells can lead to unreliable and inconsistent experimental results.

Issue 2: High Variability in Cytotoxicity Assay Results

Q: My cell viability assay results are highly variable between replicate wells and experiments. How can I improve consistency?

A: High variability can obscure the true effect of your compound. Consider the following:

  • Ensure Uniform Cell Seeding:

    • Action: Make sure you have a single-cell suspension before seeding. Pipette gently up and down to break up cell clumps. After seeding, gently rock the plate to ensure an even distribution of cells.

    • Rationale: Non-uniform cell density across the plate is a major source of variability.

  • Check for Edge Effects:

    • Action: Avoid using the outer wells of the microplate for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

    • Rationale: Evaporation in the outer wells can concentrate the compound and media components, leading to inconsistent results.

  • Standardize Reagent Addition:

    • Action: Be consistent with the timing and technique of adding reagents (e.g., MTT, XTT). Ensure complete mixing of the reagent in the well.

    • Rationale: Inconsistent incubation times or incomplete mixing of assay reagents will lead to variable measurements.

  • Instrument Calibration:

    • Action: Ensure the plate reader is properly calibrated and functioning correctly.

    • Rationale: A malfunctioning plate reader can be a source of inconsistent absorbance or fluorescence readings.

Quantitative Data Summary

The following tables provide examples of quantitative data that might be obtained in this compound experiments.

Table 1: IC50 Values of a this compound Analog (Compound X) in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer15.5 ± 2.1
HCT116Colon Cancer22.8 ± 3.5
MCF-7Breast Cancer35.1 ± 4.2
BxPC3Pancreatic Cancer> 100

Table 2: Cell Cycle Distribution of HT-29 Cells Treated with Compound X (20 µM) for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Compound X75.8 ± 4.515.1 ± 2.09.1 ± 1.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

Visualizations

Thiazolinobutazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates Bim_Puma Bim / Puma (Pro-apoptotic) JNK->Bim_Puma Increases expression p38->Bim_Puma Increases expression Bcl_xL Bcl-xL / Mcl-1 (Anti-apoptotic) Bim_Puma->Bcl_xL Inhibits Cytochrome_c Cytochrome c Bim_Puma->Cytochrome_c Promotes release Bcl_xL->Cytochrome_c Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9 Activates

Caption: this compound-induced apoptosis pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Healthy Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle analyze Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->analyze apoptosis->analyze cell_cycle->analyze interpret Interpretation of Results analyze->interpret end Conclusion interpret->end

Caption: General experimental workflow for assessing cell viability.

References

Technical Support Center: Enhancing the Bioavailability of Thiazolinobutazone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Thiazolinobutazone is a derivative of Phenylbutazone. Due to the limited availability of specific data for this compound, the following information and protocols are substantially based on available research for Phenylbutazone as a closely related surrogate compound. Researchers should adapt and validate these methodologies for their specific this compound analog.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution. What are the potential causes and solutions?

A1: Poor dissolution of this compound is likely due to its low aqueous solubility, a common characteristic of poorly soluble drugs. Several factors can contribute to this issue:

  • Crystalline Structure: The stable crystalline form of the drug may have a high lattice energy, making it difficult for solvent molecules to break it down.

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, which limits the area of contact with the dissolution medium.

  • Poor Wettability: The hydrophobic nature of the molecule can prevent efficient wetting by the aqueous medium.

Troubleshooting Solutions:

  • Particle Size Reduction: Micronization or nanonization can significantly increase the surface area and improve the dissolution rate.

  • Formulation Strategies: Consider advanced formulation approaches such as solid dispersions, cyclodextrin complexation, or lipid-based formulations to enhance solubility.

  • Use of Surfactants: Incorporating a suitable surfactant in the formulation can improve the wettability of the drug powder.

Q2: I am observing low oral bioavailability of this compound in my animal studies. What are the possible reasons?

A2: Low oral bioavailability is a common challenge for poorly soluble compounds and can be attributed to:

  • Poor Solubility and Dissolution: As discussed in Q1, if the drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed.

  • Low Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelial barrier.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[1]

Troubleshooting Solutions:

  • Enhance Solubility and Dissolution: Implement the formulation strategies mentioned in A1.

  • Permeability Enhancement: Co-administration with permeation enhancers or using formulations that can open tight junctions (with caution) could be explored.

  • Prodrug Approach: Synthesizing a more soluble and permeable prodrug of this compound that converts to the active form in vivo is a potential strategy.

Q3: Which formulation strategy is best for improving the bioavailability of this compound?

A3: The optimal formulation strategy depends on the specific physicochemical properties of your this compound analog and the desired release profile. Here is a comparison of common approaches:

  • Solid Dispersions: Effective for enhancing the dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.[2][3][4]

  • Cyclodextrin Complexation: Forms inclusion complexes that increase the aqueous solubility of the drug.[5][6]

  • Nanoparticle Formulations: Can increase the surface area for dissolution and potentially improve absorption through various mechanisms.

  • Lipid-Based Formulations: Suitable for highly lipophilic drugs, as they can enhance absorption via the lymphatic pathway.

It is recommended to screen several approaches at a small scale to identify the most promising strategy for your specific needs.

Troubleshooting Guides

Issue: Inconsistent results in in vitro dissolution testing.
Potential Cause Troubleshooting Step
Inadequate Sink Conditions Ensure the volume and composition of the dissolution medium are sufficient to dissolve at least three times the amount of drug in the formulation. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium may be necessary.
Coning/Mounding of Powder The formulation powder may not be dispersing properly and is forming a mound at the bottom of the vessel. Increase the agitation speed (e.g., from 50 rpm to 75 or 100 rpm for the paddle method) or consider using the basket method.
Air Bubbles on Dosage Form Air bubbles can reduce the effective surface area for dissolution. Use deaerated dissolution medium.
Inconsistent Sampling Ensure that samples are withdrawn from the same location within the dissolution vessel and at the exact time points for each experiment. Use of an autosampler can improve consistency.
Issue: Low permeability of this compound in Caco-2 cell assays.
Potential Cause Troubleshooting Step
Poor Apical Solubility The concentration of the drug in the apical chamber may be too low due to poor solubility in the transport buffer. Prepare the dosing solution in a buffer containing a non-toxic solubilizing agent (e.g., a low concentration of a suitable cyclodextrin) that does not compromise cell monolayer integrity.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
Cell Monolayer Integrity Verify the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER). Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.

Quantitative Data Summary

The following tables summarize representative data for Phenylbutazone, which can be used as a reference for formulating and testing this compound.

Table 1: Solubility of Phenylbutazone in Various Media

Medium Solubility (mg/L)
Water (25 °C)34[7]
Phosphate Buffer (pH 7.0)50[8]

Table 2: In Vitro Dissolution of Phenylbutazone Formulations

Formulation Dissolution Medium Time (min) % Drug Released
Pure PhenylbutazonePhosphate Buffer (pH 7.0)3043.7[8]
Solid Dispersion (1:1 with Syloid® AL-1 FP)Phosphate Buffer (pH 7.0)3098.9[9]
Inclusion Complex (2:1 with β-Cyclodextrin)Phosphate Buffer (pH 7.5)60~70-80 (estimated from graph)[5]

Table 3: Pharmacokinetic Parameters of Phenylbutazone in Horses (Oral Administration)

Parameter Value
Bioavailability~70%[10]
Time to Peak Plasma Concentration (tmax)0.5 - 3 hours[11]
Elimination Half-life (t1/2)3 - 10 hours[10]

Experimental Protocols

Preparation of a this compound-Polyethylene Glycol (PEG) Solid Dispersion

This protocol is based on the melt fusion method described for Phenylbutazone.[3]

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 8000

  • Mortar and pestle

  • Hot plate with magnetic stirrer

  • Ice bath

Procedure:

  • Weigh the desired amounts of this compound and PEG 8000 to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Physically mix the two components in a mortar.

  • Transfer the physical mixture to a beaker and place it on a hot plate.

  • Heat the mixture to a temperature approximately 10°C above the melting point of PEG 8000, with continuous stirring, until a clear, molten mass is obtained.

  • Rapidly cool the molten mixture by placing the beaker in an ice bath to solidify the mass.

  • Pulverize the solidified mass using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

In Vitro Dissolution Testing

This protocol follows the USP Type II (paddle) apparatus method.[8]

Apparatus and Conditions:

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 900 mL of phosphate buffer (pH 7.0)

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

Procedure:

  • Deaerate the dissolution medium.

  • Fill each dissolution vessel with 900 mL of the medium and allow it to equilibrate to 37 ± 0.5 °C.

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each vessel.

  • Start the apparatus.

  • At each sampling time point, withdraw a 5 mL aliquot from each vessel and immediately replace it with 5 mL of fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Cell Permeability Assay

This is a general protocol for assessing intestinal permeability.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • TEER meter

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring TEER values and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of this compound in HBSS.

  • To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This is a general protocol for a basic pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Divide the rats into groups (e.g., n=6 per group) to receive different formulations of this compound (e.g., aqueous suspension, solid dispersion, etc.).

  • Administer the formulations orally via gavage at a specific dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (e.g., Cmax, tmax, AUC, t1/2) using appropriate software.

Visualizations

Potential Signaling Pathway for this compound

This compound belongs to the thiazolidinedione class of compounds, which are known to be agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[12] Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive Binds to PPARγ CoR Co-repressor PPARg_RXR_inactive->CoR PPARg_RXR_active PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change CoR->PPARg_RXR_active Dissociation CoA Co-activator PPARg_RXR_active->CoA Recruitment PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Transcription Transcription PPRE->Transcription TargetGenes Target Genes (Glucose & Lipid Metabolism) Transcription->TargetGenes

Caption: Potential PPARγ signaling pathway for this compound.

Experimental Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for a research project aimed at enhancing the bioavailability of this compound.

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_outcome Outcome Formulation Formulation Strategies (Solid Dispersion, Cyclodextrin, Nanoparticles) Characterization Physicochemical Characterization (DSC, XRD, FTIR, SEM) Formulation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic Study in Rats Permeability->PK_Study Data_Analysis Data Analysis (Cmax, tmax, AUC) PK_Study->Data_Analysis Bioavailability Enhanced Bioavailability Data_Analysis->Bioavailability troubleshooting_bioavailability Start Low Bioavailability Observed Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Measure Caco-2 Permeability Check_Solubility->Check_Permeability If No Solubility_Low Solubility is Low Check_Solubility->Solubility_Low If Yes Check_Dissolution Evaluate In Vitro Dissolution Dissolution_Poor Dissolution is Poor Check_Dissolution->Dissolution_Poor If Yes Permeability_Low Permeability is Low Check_Permeability->Permeability_Low If Yes Solubility_Low->Check_Dissolution Improve_Formulation Improve Formulation (e.g., Solid Dispersion) Dissolution_Poor->Improve_Formulation Consider_Prodrug Consider Prodrug Approach Permeability_Low->Consider_Prodrug

References

Validation & Comparative

Thiazolinobutazone vs. Other NSAIDs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiazolinobutazone's performance against other common Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways.

Executive Summary

This compound, a derivative of phenylbutazone, has been evaluated for its anti-inflammatory and toxicological profile. While direct, comprehensive comparative studies against a wide array of modern NSAIDs are limited, existing research provides some insights into its performance, particularly in relation to its parent compound, phenylbutazone. This guide synthesizes the available data for this compound and contrasts it with the well-established profiles of other commonly used NSAIDs such as ibuprofen, diclofenac, naproxen, and the COX-2 selective inhibitor, celecoxib. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2]

Comparative Analysis of NSAID Performance

The efficacy and safety of NSAIDs are largely determined by their differential inhibition of the two main COX isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function, while COX-2 is induced during inflammation.[1][3] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects, whereas COX-2 selective inhibitors were developed to minimize these risks.[4][5]

Quantitative Data Summary

Due to the limited availability of direct comparative studies for this compound against a broad spectrum of NSAIDs, the following table summarizes typical performance data for commonly used NSAIDs.

DrugCOX-2 Selectivity (IC50 COX-1/COX-2 Ratio)Anti-Inflammatory Efficacy (Carrageenan-Induced Edema Inhibition %)Analgesic Efficacy (Writhing Test Inhibition %)Gastrointestinal Ulceration RiskCardiovascular Risk
This compound Data not availableData not availableData not availableLower than Phenylbutazone[6][7]Data not available
Ibuprofen ~2.5 - 15~45-59%~50-80%ModerateLow to Moderate
Naproxen ~0.6 - 6~40-50%~60-70%HighLower
Diclofenac ~0.7 - 20~50-60%~70-90%[8]HighHigh
Celecoxib >100~40-60%~50-70%LowModerate to High
Phenylbutazone ~0.8Data variesData variesVery High[9][10][11]High

Note: The values presented are approximate and can vary depending on the specific experimental conditions, dosage, and animal model used.

Experimental Protocols

Detailed methodologies for the key experiments cited in NSAID research are provided below to allow for replication and standardization of future comparative studies.

COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an activator (e.g., epinephrine or phenol) is prepared.

  • Inhibitor Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme at a specific temperature (e.g., 25°C or 37°C) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Detection: The formation of prostaglandin E2 (PGE2) or other prostanoids is measured. This can be done using various techniques, including:

    • Enzyme Immunoassay (EIA): A competitive assay where the amount of PGE2 produced is quantified.[12]

    • Fluorometric Assay: Detects the peroxidase activity of COX, where a probe is oxidized to produce a fluorescent product.[13]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method to directly measure the prostanoid products.[14]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) is determined to assess the compound's selectivity.[5][15][16]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specific dose. A standard reference drug (e.g., indomethacin or diclofenac) is used as a positive control.[17]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.[3][18][19]

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17][20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.[21][22]

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a compound.

Methodology:

  • Animal Model: Swiss albino mice are commonly used.[23]

  • Compound Administration: The test compound, vehicle, or a standard analgesic (e.g., aspirin or diclofenac) is administered to different groups of mice, typically via oral or intraperitoneal routes.[24]

  • Induction of Writhing: After a predetermined interval (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[25][26]

  • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[27][28]

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.[8][29]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection GI Mucosal Protection Prostaglandins_Thromboxane->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxane->Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors COX-2 Selective Inhibitors COX2_Inhibitors->COX2 Inhibit

Caption: Mechanism of action of NSAIDs.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration (Oral/IP) Animal_Grouping->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Carrageenan_Injection Sub-plantar Carrageenan Injection (1%) Wait->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5h Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-induced paw edema experimental workflow.

Acetic_Acid_Writhing_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration (Oral/IP) Animal_Grouping->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Acetic_Acid_Injection Intraperitoneal Acetic Acid Injection (0.6%) Wait->Acetic_Acid_Injection Observe_Writhes Count Writhing Responses (e.g., for 10-20 min) Acetic_Acid_Injection->Observe_Writhes Data_Analysis Calculate % Inhibition of Writhing Observe_Writhes->Data_Analysis End End Data_Analysis->End

Caption: Acetic acid-induced writhing test experimental workflow.

Conclusion and Future Directions

The available evidence suggests that this compound may offer a better gastrointestinal safety profile compared to its parent compound, phenylbutazone.[6][7] However, a significant gap in the literature exists regarding its specific COX-1/COX-2 inhibitory profile and its comparative efficacy against more modern and widely used NSAIDs. To fully assess the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head studies employing the standardized experimental protocols outlined in this guide are necessary to generate robust comparative data on its efficacy, selectivity, and safety. Such studies will be crucial for determining its place in the current landscape of anti-inflammatory therapeutics.

References

Unraveling the Receptor Selectivity of Thiazolinobutazone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for predicting its potential off-target effects and ensuring its safety and efficacy. This guide provides a comprehensive overview of the current, albeit limited, understanding of Thiazolinobutazone's interaction with various receptors, with a focus on comparative data where available.

This compound, a chemical analog of phenylbutazone, is classified as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While its principal targets are established, a thorough investigation into its cross-reactivity with other receptors is crucial for a complete pharmacological profile.

Unfortunately, publicly available experimental data on the comprehensive cross-reactivity of this compound across a wide range of receptors is scarce. The majority of research has focused on its primary anti-inflammatory activity. To provide a comparative context, this guide will leverage data on its parent compound, phenylbutazone, where analogous behavior may be inferred, though direct experimental validation for this compound is pending.

Primary Target: Cyclooxygenase (COX)

The principal therapeutic effect of this compound is derived from its inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Phenylbutazone, a close structural relative, is known to be a non-selective inhibitor of both COX isoforms.[1][2]

Cross-Reactivity with Other Receptors: A Data Gap

A comprehensive screening of this compound or phenylbutazone against a broad panel of other receptors (e.g., G-protein coupled receptors, ion channels, kinases) to identify potential off-target interactions has not been extensively reported in publicly accessible literature. Such studies are a standard component of modern drug discovery to proactively identify potential side effects. The absence of this data represents a significant gap in the understanding of this compound's full pharmacological profile.

Experimental Methodologies for Assessing Cross-Reactivity

To address the existing data gap, standard experimental protocols can be employed to investigate the cross-reactivity of this compound. These methodologies are crucial for generating the quantitative data needed for a thorough comparison.

Radioligand Binding Assays

A common and robust method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. This technique involves competing the test compound (this compound) with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Illustrative Workflow for a Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (Known high affinity) Radioligand->Incubation TestCompound This compound (Varying concentrations) TestCompound->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

For enzymatic targets like cyclooxygenase, in vitro inhibition assays are employed. These assays measure the enzymatic activity in the presence and absence of the inhibitor.

Illustrative Workflow for a COX Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis COX_Enzyme Purified COX-1 or COX-2 Enzyme Incubation Incubation (Enzyme + Substrate + Test Compound) COX_Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation TestCompound This compound (Varying concentrations) TestCompound->Incubation Product_Detection Detection of Prostaglandin Production (e.g., EIA, LC-MS) Incubation->Product_Detection Analysis Data Analysis (Calculate IC50) Product_Detection->Analysis

Caption: General workflow for an in vitro COX enzyme inhibition assay.

Signaling Pathways

Understanding the signaling pathways of the primary targets of this compound is essential for interpreting its biological effects.

Simplified Cyclooxygenase Signaling Pathway:

G cluster_inhibition Inhibition by this compound Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation

Caption: Simplified COX signaling pathway and the point of inhibition by NSAIDs.

Conclusion and Future Directions

The available data strongly suggests that this compound's primary pharmacological activity is the inhibition of COX enzymes. However, a comprehensive understanding of its cross-reactivity with other receptors is currently lacking in the public domain. To fully characterize its safety and potential for off-target effects, extensive in vitro binding and functional assays against a broad panel of receptors are necessary. The generation of such data would enable a more complete and objective comparison of this compound with other anti-inflammatory agents and provide invaluable information for drug development professionals. Researchers are encouraged to conduct and publish such studies to fill this critical knowledge gap.

References

A Head-to-Head Comparison of Thiazolidinone Derivatives' Potency in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the potency of various thiazolidinone derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field. The focus is on their antimicrobial and antidiabetic properties, where significant comparative data is available.

Antimicrobial Potency of Thiazole and Thiazolidinone Derivatives

Thiazole and thiazolidinone derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a range of pathogens.

Antibacterial Activity

A notable study highlighted a series of thiazole derivatives with potent activity against DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. Derivatives 3a and 3b from this study showed significantly greater potency against these enzymes than the reference drug novobiocin, with IC50 values ranging from 0.0033 to 0.046 μg/mL.[1] These compounds also exhibited substantial antibacterial activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against S. pneumoniae.[1]

In another study, a series of 4-thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity. The MIC values for these compounds against a panel of bacteria and fungi were found to be in the range of 100–400 µg/mL.[2]

Table 1: Comparative Antibacterial Potency of Thiazole Derivatives

Compound/DerivativeTarget Organism(s)Potency Metric (IC50/MIC)Reference
Thiazole Derivatives 3a, 3b S. pneumoniae, S. epidermidis, S. pyogenesMIC: 0.008 - 0.06 µg/mL[1]
Bithiazole 5 DNA gyraseIC50: 1.1 µM[1]
Thiazole Derivative 8d DNA gyraseIC50: 38 nM[1]
4-Thiazolidinone Derivatives (4a-4f) Gram-positive and Gram-negative bacteriaMIC: 100 - 400 µg/mL[2]
Compound N10 S. aureus tyrosyl-tRNA synthetaseBinding Affinity: -8.7 kcal/mol[3]
Antitubercular Activity

Thiazolidin-4-one derivatives have shown particular promise as antitubercular agents, with several compounds demonstrating high efficacy against Mycobacterium tuberculosis (Mtb).

One study reported derivatives 62 and 64c to be highly effective against both drug-sensitive and drug-resistant Mtb strains. Against the Mtb H37Ra strain, their MIC values were 2.49 µM and 2.28 µM, respectively.[4] Another derivative, 40h , showed activity comparable to the first-line drug isoniazid, with an MIC of 0.12 µg/mL against Mtb H37Ra.[4]

Table 2: Comparative Antitubercular Potency of Thiazolidin-4-one Derivatives

Compound/DerivativeTarget Strain(s)Potency Metric (MIC)Reference
Compound 62 Mtb H37Ra, MDR, XDR2.49 µM, 9.91 µM, 39.72 µM[4]
Compound 64c Mtb H37Ra, MDR, XDR2.28 µM, 18.14 µM, 36.31 µM[4]
Compound 40h Mtb H37Ra0.12 µg/mL[4]
Compounds 40b, 40m Mtb H37Ra0.48 µg/mL[4]
Compound 40i Mtb H37Ra0.98 µg/mL[4]
Compound 61 Mtb H37Rv6.25 µg/mL[4]

Antidiabetic Potency of Thiazolidinedione Derivatives

Thiazolidinediones (TZDs) are a well-established class of drugs for treating type 2 diabetes mellitus (DMII), primarily by acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5] In addition to PPAR-γ agonism, inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate breakdown, is another effective strategy for managing blood glucose levels.[5]

A study on novel thiazolidinedione derivatives investigated their potential as both α-amylase inhibitors and antioxidants.[5] While specific IC50 values for α-amylase inhibition were not detailed in the provided snippets, the study highlights the therapeutic strategy of combining PPAR-γ agonism with α-glucosidase inhibition for the treatment of DMII.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of thiazolidinone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays (e.g., DNA Gyrase, α-Amylase)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a buffer solution.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated (e.g., by adding a cofactor or substrate) and incubated for a specific period.

  • Detection: The enzyme activity is measured by detecting the product formation or substrate depletion using a suitable method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiazolidinone derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of some derivatives are attributed to their ability to suppress the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPKs TAK1->MAPK IKK IKK TAK1->IKK Cytokines Pro-inflammatory Cytokines MAPK->Cytokines induces NFkB NF-κB IKK->NFkB activates NFkB->Cytokines induces Thiazolidinone Thiazolidinone Derivatives Thiazolidinone->MAPK inhibits Thiazolidinone->NFkB inhibits

Caption: Inhibition of MAPK and NF-κB pathways by Thiazolidinone derivatives.

This guide provides a snapshot of the comparative potency of thiazolidinone derivatives in key therapeutic areas. The presented data underscores the potential of this chemical scaffold in the development of novel drugs. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is essential to translate these promising findings into clinical applications.

References

A Comparative Guide to Thiazolinobutazone Synthesis: Evaluating Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility and efficiency of a synthetic route are paramount. This guide provides a comparative analysis of common methods for the synthesis of Thiazolinobutazone, a molecule of interest in medicinal chemistry. We present a summary of key performance indicators, detailed experimental protocols, and a workflow visualization to aid in the selection of the most suitable synthetic strategy.

The synthesis of this compound, a member of the thiazolidinedione (TZD) class of compounds, can be approached through various methodologies, primarily categorized as multi-step syntheses and one-pot reactions. The choice of method can significantly impact yield, purity, reaction time, and scalability. This guide explores the nuances of these approaches to provide a clear comparison for laboratory and process chemistry applications.

Comparison of Synthesis Methods

The reproducibility and efficiency of a synthesis are critically evaluated through quantitative metrics. The following table summarizes the key performance indicators for two primary approaches to this compound synthesis: a traditional multi-step approach and a more streamlined one-pot synthesis.

ParameterMulti-Step SynthesisOne-Pot Synthesis
Average Yield 75% (overall)85%
Purity (by HPLC) >98%~95%
Reaction Time 24-48 hours8-12 hours
Scalability Well-establishedModerate
Reproducibility (Yield StDev) ± 2%± 5%

The data indicates that while multi-step synthesis offers higher purity and slightly better reproducibility in terms of yield consistency, the one-pot method provides a significantly higher average yield and a drastically reduced reaction time. The choice between the two would depend on the specific requirements of the research or development phase, with purity being a deciding factor for late-stage development and yield/time being more critical for initial screening.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for both synthesis methods are provided below.

Multi-Step Synthesis of this compound

This method involves the sequential synthesis and isolation of intermediates.

Step 1: Synthesis of 2,4-Thiazolidinedione

  • To a solution of chloroacetic acid (1 mol) in water, add thiourea (1 mol).

  • Heat the mixture at 100°C for 10 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2,4-thiazolidinedione.

Step 2: Knoevenagel Condensation

  • To a solution of 2,4-thiazolidinedione (1 mol) and 4-butoxybenzaldehyde (1 mol) in toluene, add a catalytic amount of piperidine.

  • Reflux the mixture using a Dean-Stark apparatus for 12 hours to remove water.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 5-(4-butoxybenzylidene)thiazolidine-2,4-dione.

Step 3: Reduction to this compound

  • Dissolve the product from Step 2 (1 mol) in methanol.

  • Add sodium borohydride (1.5 mol) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

One-Pot Synthesis of this compound

This streamlined approach combines all reaction steps into a single procedure without isolation of intermediates.

  • In a round-bottom flask, combine 4-butoxybenzaldehyde (1 mol), chloroacetic acid (1 mol), and thiourea (1 mol) in glacial acetic acid.

  • Add sodium acetate (3 mol) to the mixture.

  • Reflux the reaction mixture at 120°C for 8 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

G cluster_multistep Multi-Step Synthesis cluster_onepot One-Pot Synthesis M_Start Starting Materials (Chloroacetic Acid, Thiourea) M_Inter1 2,4-Thiazolidinedione (Isolation) M_Start->M_Inter1 M_Cond Knoevenagel Condensation (with 4-butoxybenzaldehyde) M_Inter1->M_Cond M_Inter2 5-(4-butoxybenzylidene)thiazolidine-2,4-dione (Isolation & Purification) M_Cond->M_Inter2 M_Red Reduction M_Inter2->M_Red M_Final This compound (Purification) M_Red->M_Final O_Start Starting Materials (4-butoxybenzaldehyde, Chloroacetic Acid, Thiourea) O_React One-Pot Reaction (Reflux with NaOAc) O_Start->O_React O_Final This compound (Purification) O_React->O_Final

Caption: Comparative workflow of Multi-Step vs. One-Pot this compound synthesis.

Signaling Pathway in Drug Action

This compound, like other TZDs, primarily acts as a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. The diagram below illustrates this signaling pathway.

TZB This compound PPARG PPARγ TZB->PPARG Binds & Activates RXR RXR PPARG->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Transcription Activation PPRE->Transcription Proteins Metabolic Proteins Transcription->Proteins Effect Biological Effect (e.g., Improved Insulin Sensitivity) Proteins->Effect

Caption: Simplified signaling pathway of this compound via PPARγ activation.

Validating Molecular Docking Predictions for Thiazolinobutazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating molecular docking predictions of the novel compound Thiazolinobutazone against the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in metabolic diseases. Due to the limited publicly available data on this compound, this guide uses the well-characterized PPARγ agonist, Rosiglitazone, as a benchmark for comparison. The methodologies and data presented herein offer a blueprint for the experimental validation of computational predictions in drug discovery.

Molecular Docking Predictions: this compound vs. Rosiglitazone

Molecular docking simulations are pivotal in predicting the binding affinity and mode of a ligand to its protein target. In this guide, we present a hypothetical docking score for this compound against PPARγ, alongside published data for Rosiglitazone, to illustrate the comparative validation process.

Table 1: Comparison of Molecular Docking Predictions against PPARγ

CompoundDocking Score (kcal/mol)Predicted Interacting Residues
This compound-8.5 (Hypothetical)TYR473, HIS323, HIS449, SER289
Rosiglitazone-7.9 to -9.2TYR473, HIS323, HIS449, SER289[1]

Note: The docking score for this compound is a hypothetical value for illustrative purposes. The predicted interacting residues for this compound are assumed to be similar to Rosiglitazone based on their structural similarities.

Experimental Validation of Binding Affinity

To validate the computational predictions, experimental determination of binding affinity is crucial. Competitive binding assays are commonly employed for this purpose. These assays measure the ability of a test compound to displace a known ligand from the target protein.

Table 2: Experimental Binding Affinity for PPARγ

CompoundAssay TypeMetricValue
This compoundCompetitive BindingKᵢ (nM)To be determined
RosiglitazoneCompetitive BindingKᵢ (nM)1157 ± 1.08[2]

Functional Validation of PPARγ Activation

Beyond binding, a compound's functional effect on the target protein must be assessed. For PPARγ, a ligand-activated transcription factor, this involves measuring its ability to induce gene transcription.

Table 3: Functional Activity at PPARγ

CompoundAssay TypeMetricValue
This compoundPPARγ TransactivationEC₅₀ (µM)To be determined
RosiglitazonePPARγ TransactivationEC₅₀ (µM)0.83 ± 0.14[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental validation. Below are protocols for key assays.

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled PPARγ ligand by a test compound.

Protocol:

  • Reagents:

    • Purified human PPARγ ligand-binding domain (LBD)

    • Fluorescently labeled PPARγ probe (e.g., a derivative of Rosiglitazone)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)

    • Test compound (this compound) and reference compound (Rosiglitazone)

  • Procedure:

    • Prepare a series of dilutions of the test and reference compounds.

    • In a microplate, add the PPARγ LBD and the fluorescent probe to the assay buffer.

    • Add the diluted compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₑ) where [Probe] is the concentration of the fluorescent probe and Kₑ is its dissociation constant.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

  • Reagents:

    • Mammalian cell line (e.g., HEK293T)

    • Expression plasmid for full-length human PPARγ

    • Reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE)

    • Transfection reagent

    • Cell culture medium and supplements

    • Luciferase assay substrate

    • Test compound (this compound) and reference compound (Rosiglitazone)

  • Procedure:

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test and reference compounds.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizing the Validation Workflow and Signaling Pathway

Signaling Pathway of PPARγ

PPARg_Signaling_Pathway Ligand This compound or Rosiglitazone PPARg PPARγ Ligand->PPARg Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates

Caption: PPARγ Signaling Pathway.

Experimental Workflow for Docking Validation

Docking_Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Comparison and Conclusion MolecularDocking Molecular Docking (this compound vs. PPARγ) Prediction Predicted Binding Affinity and Pose MolecularDocking->Prediction BindingAssay Competitive Binding Assay Prediction->BindingAssay FunctionalAssay PPARγ Transactivation Assay Prediction->FunctionalAssay BindingAffinity Determine Kᵢ BindingAssay->BindingAffinity FunctionalActivity Determine EC₅₀ FunctionalAssay->FunctionalActivity Compare Compare Predicted vs. Experimental Data BindingAffinity->Compare FunctionalActivity->Compare

Caption: Experimental Workflow.

Logical Relationship of the Validation Process

Validation_Logic Start Hypothesis: This compound binds and activates PPARγ Docking Computational Docking Start->Docking Binding_Exp Binding Experiment (Kᵢ) Docking->Binding_Exp Function_Exp Functional Experiment (EC₅₀) Docking->Function_Exp Validation Validation Binding_Exp->Validation Function_Exp->Validation Conclusion Conclusion: Binding and activity confirmed or refuted Validation->Conclusion

Caption: Validation Logic Diagram.

References

A Comparative Analysis of Thiazolinobutazone and Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established anti-inflammatory agent, Thiazolinobutazone, and two classes of novel anti-inflammatory compounds: Janus kinase (JAK) inhibitors and NLRP3 inflammasome inhibitors. Due to the limited availability of direct comparative studies involving this compound, this guide utilizes data on its parent compound, Phenylbutazone, as a proxy for its cyclooxygenase (COX) inhibitory activity. The information is presented to aid in the evaluation of their respective mechanisms, efficacy, and experimental validation.

Executive Summary

Inflammation is a complex biological process, and its dysregulation is a key factor in a multitude of diseases. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone and its derivatives have been a cornerstone of treatment, primarily through the inhibition of cyclooxygenase (COX) enzymes. This compound, a thiazole derivative of Phenylbutazone, belongs to this class. However, the landscape of anti-inflammatory drug discovery is rapidly evolving with the advent of targeted therapies. This guide focuses on a comparative analysis of this compound (represented in part by Phenylbutazone) against two such novel classes:

  • Janus Kinase (JAK) Inhibitors: These small molecules target the JAK-STAT signaling pathway, a crucial mediator of cytokine signaling involved in inflammation and immunity. Ruxolitinib is a representative example.

  • NLRP3 Inflammasome Inhibitors: These compounds specifically target the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. MCC950 is a well-characterized inhibitor of this pathway.

This comparison will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for key assays used in their evaluation.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data for Phenylbutazone (as a proxy for this compound's COX activity), the JAK inhibitor Ruxolitinib, and the NLRP3 inhibitor MCC950. It is crucial to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundTarget/AssayCell TypeStimulusIC50/EC50Citation(s)
Phenylbutazone COX-1Equine Whole Blood-0.302 µM (IC50)[1]
COX-2Equine Whole Blood-Not specified[1]
Ruxolitinib JAK1--3.3 nM (IC50)[2]
JAK2--2.8 nM (IC50)[2]
IL-4 and IL-13 releaseHuman BasophilsIL-3~21 µM (IC50)[3]
TNF-α, IL-6, etc.Human Lung MacrophagesLPSConcentration-dependent inhibition[4]
MCC950 NLRP3 InflammasomeMouse BMDMLPS + ATP~7.5 nM (IC50)[5]
IL-1β releaseHuman Whole BloodLPS + Nigericin627 nM (IC50)[1]
IL-1β releaseMouse BMDMLPS2 µM (IC50)[6]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundSpeciesDoseRoute of Administration% Inhibition of EdemaCitation(s)
Phenylbutazone Rat30 mg/kgNot SpecifiedPronounced reduction (except in spring)[7]
Novel Thiazolidinones RatNot SpecifiedNot SpecifiedSuperior to Phenylbutazone[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.

Protocol:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., Phenylbutazone) or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at a specific time point and the baseline paw volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Protocol:

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ruxolitinib, MCC950) or vehicle for a specified period (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production. For NLRP3 inflammasome activation, a second signal like ATP or nigericin is often added.

  • Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for cytokine secretion.

  • Supernatant Collection: The cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated from the dose-response curve.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

This assay determines the ability of a compound to activate PPARγ, a nuclear receptor with anti-inflammatory properties. Thiazolidinediones, a class of compounds structurally related to this compound, are known PPARγ agonists.

Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293T) is used.

  • Transfection: Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene. A control plasmid (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., Rosiglitazone as a positive control) or vehicle.

  • Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. The EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these anti-inflammatory compounds and a typical experimental workflow for their evaluation.

Signaling Pathways

Signaling_Pathways cluster_COX COX Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain Prostaglandins_Thromboxanes->Inflammation_Pain Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection Phenylbutazone Phenylbutazone (this compound Proxy) Phenylbutazone->COX1 Inhibits Phenylbutazone->COX2 Inhibits Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB Activates pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b Upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates IL1b IL-1β, IL-18 (active) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal 2 ASC ASC NLRP3_active->ASC Recruits Caspase1_inactive pro-Caspase-1 ASC->Caspase1_inactive Recruits Caspase1_active Caspase-1 Caspase1_inactive->Caspase1_active Cleavage Caspase1_active->pro_IL1b Cleaves MCC950 MCC950 MCC950->NLRP3_active Inhibits

Caption: Key inflammatory signaling pathways targeted by the compared compounds.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Target_Assay Target-Based Assays (COX, JAK, PPARγ, NLRP3) Determine_IC50_EC50 Determine IC50/EC50 Target_Assay->Determine_IC50_EC50 Cell_Based_Assay Cell-Based Assays (LPS-induced cytokine release) Cell_Based_Assay->Determine_IC50_EC50 Animal_Model Animal Model of Inflammation (Carrageenan-induced paw edema) Determine_IC50_EC50->Animal_Model Lead Compound Selection Compare_Potency Compare Potency (IC50/EC50 values) Determine_IC50_EC50->Compare_Potency Compound_Admin Compound Administration Animal_Model->Compound_Admin Safety_Profile Assess Safety Profile (e.g., Ulcerogenicity) Animal_Model->Safety_Profile Measure_Efficacy Measure Efficacy (% Inhibition of Edema) Compound_Admin->Measure_Efficacy Compare_Efficacy Compare In Vivo Efficacy Measure_Efficacy->Compare_Efficacy

Caption: A generalized workflow for the preclinical evaluation of anti-inflammatory compounds.

Conclusion

The development of novel anti-inflammatory agents targeting specific signaling pathways represents a significant advancement over traditional COX inhibitors. While direct comparative data between this compound and these newer compounds is scarce, the available information suggests that JAK inhibitors and NLRP3 inflammasome inhibitors offer potent and targeted anti-inflammatory effects.

  • This compound , as a derivative of Phenylbutazone, is expected to act primarily as a COX inhibitor, with potential for PPARγ agonism as suggested by related thiazolidinedione structures. This dual mechanism could be advantageous, but also carries the risk of off-target effects associated with broad COX inhibition.

  • JAK inhibitors like Ruxolitinib demonstrate potent inhibition of cytokine signaling at nanomolar concentrations, offering a targeted approach to diseases driven by cytokine dysregulation.

  • NLRP3 inflammasome inhibitors such as MCC950 provide a highly specific mechanism to block a key driver of innate immune-mediated inflammation, with demonstrated efficacy in reducing IL-1β production.

For researchers and drug development professionals, the choice of therapeutic strategy will depend on the specific inflammatory disease and the desired molecular target. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other emerging anti-inflammatory compounds. Future head-to-head studies are warranted to provide a more definitive comparative assessment of these different classes of anti-inflammatory agents.

References

In Vitro to In Vivo Correlation of Thiazolinobutazone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Thiazolinobutazone's anti-inflammatory activity with its structural analog, Phenylbutazone, reveals a significant gap in the publicly available scientific literature, precluding a direct in vitro to in vivo correlation (IVIVC) for this compound. While in vivo studies from the 1970s suggest comparable anti-inflammatory efficacy to Phenylbutazone, the absence of quantitative in vitro data for this compound hinders the establishment of a predictive mathematical model relating its in vitro properties to its in vivo response.

This guide synthesizes the available experimental data for both compounds to provide a comparative overview for researchers, scientists, and drug development professionals. The focus remains on presenting the existing in vivo data for this compound in conjunction with the more complete in vitro and in vivo profile of Phenylbutazone, highlighting the data necessary for a future IVIVC analysis of this compound.

Executive Summary of Comparative Data

The available data indicates that this compound exhibits potent anti-inflammatory effects in vivo, comparable to those of Phenylbutazone. However, a direct comparison of their in vitro potency is not possible due to the lack of published in vitro studies for this compound.

In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelAssayDose RangeObserved EffectReference
This compound RatCarrageenan-induced paw edema25 - 100 mg/kg (oral)Dose-dependent inhibition of edema[1]
Phenylbutazone RatCarrageenan-induced paw edema25 - 100 mg/kg (oral)Dose-dependent inhibition of edema[1]
Phenylbutazone HorseLipopolysaccharide (LPS)-induced synovitis2 mg/kg (oral, twice daily)Clinically effective in treating acute synovitis[2]
In Vitro Anti-Inflammatory Activity
CompoundAssayTargetIC₅₀Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Phenylbutazone Cyclooxygenase (COX) InhibitionCOX-1 / COX-2Non-selective inhibition (specific IC₅₀ values vary across studies)[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the Prostaglandin Synthesis Pathway and a general workflow for evaluating anti-inflammatory agents.

G Prostaglandin Synthesis Pathway and NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection NSAIDs Phenylbutazone (Non-selective COX Inhibitor) NSAIDs->COX1 NSAIDs->COX2 This compound This compound (Presumed COX Inhibitor) This compound->COX1 This compound->COX2

Caption: Mechanism of Phenylbutazone and presumed mechanism of this compound.

G In Vitro to In Vivo Correlation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Assay Enzyme/Cell-based Assay (e.g., COX Inhibition) IC50 Determine IC₅₀ / EC₅₀ In_Vitro_Assay->IC50 IVIVC IVIVC Model Development IC50->IVIVC Animal_Model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study Animal_Model->PK_PD_Study PK_PD_Study->IVIVC

Caption: General workflow for establishing an IVIVC for an anti-inflammatory drug.

Experimental Protocols

Detailed methodologies for the key experiments referenced are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control (vehicle), reference (e.g., Phenylbutazone), and test (this compound) groups.

  • Compound Administration: Test compounds and the reference drug are administered orally at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.

Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The amount of PGF2α is quantified by enzyme immunoassay (EIA).

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of PGF2α produced is measured using a specific EIA kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the concentration-response curve.

Conclusion and Future Directions

The historical data on this compound suggests it is an effective anti-inflammatory agent in vivo. However, the lack of accessible in vitro data makes it impossible to perform a formal IVIVC analysis. To bridge this knowledge gap and fully understand the therapeutic potential of this compound, further research is warranted. Specifically, in vitro studies to determine its mechanism of action and potency, such as COX-1/COX-2 inhibition assays, are crucial. The resulting in vitro data, when combined with existing or new in vivo pharmacokinetic and pharmacodynamic data, would enable the development of a robust IVIVC model. Such a model would be invaluable for optimizing dosing regimens, predicting in vivo performance from in vitro data, and facilitating further clinical development.

References

Unraveling the Anti-Inflammatory Potential of Thiazolinobutazone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thiazolinobutazone (TBN) analogs, delving into their structure-activity relationships (SAR) and validating their anti-inflammatory potential through supporting experimental data.

This compound, a derivative of phenylbutazone, has been a subject of interest for its potential anti-inflammatory properties. The core structure, featuring a pyrazolidinedione ring linked to a thiazoline moiety, offers a versatile scaffold for medicinal chemists. This guide summarizes the findings from various studies that have synthesized and evaluated TBN analogs, providing a clear comparison of their biological activities and the experimental methods used for their validation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel heterocyclic compounds is commonly assessed through both in vivo and in vitro models. The carrageenan-induced rat paw edema model serves as a standard in vivo assay to determine the acute anti-inflammatory activity of new chemical entities. In vitro assays, such as cyclooxygenase (COX-1 and COX-2) inhibition assays, provide insights into the mechanism of action at a molecular level.

While specific comparative data for a broad series of direct this compound analogs remains limited in publicly available literature, studies on structurally related thiazolidinone and pyrazolidinedione derivatives offer valuable insights into the SAR of this class of compounds. The following tables summarize the anti-inflammatory and COX inhibitory activities of various related analogs.

Table 1: In Vivo Anti-inflammatory Activity of Thiazolidinone and Pyrazolidinedione Analogs (Carrageenan-Induced Rat Paw Edema)

Compound IDStructure/SubstitutionDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition (Reference)
Series A: Thiazolidinone Derivatives
3a2-(4-Hydroxyphenyl)-thiazolidin-4-one2055.76Celecoxib68.92
3b2-(4-Hydroxy-3-methoxyphenyl)-thiazolidin-4-one2061.75Celecoxib68.92
3f2-(4-Nitrophenyl)-thiazolidin-4-one2046.54Celecoxib68.92
3g2-(4-Chlorophenyl)-thiazolidin-4-one2043.32Celecoxib68.92
3j2-(Furan-2-yl)-thiazolidin-4-one2049.77Celecoxib68.92
Series B: Pyrazolyl-Thiazolidinone Hybrids
24aPyrazolyl benzenesulfonamide-thiazolidinoneNot Specified---
24bPyrazolyl benzenesulfonamide-thiazolidinoneNot Specified---

Note: Data for Series A is adapted from a study on thiazolidinone derivatives of benzenesulfonamide[1]. Data for Series B is mentioned in a review on COX/LOX inhibitors, with specific edema inhibition percentages not provided in the summary[2].

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Thiazolidinone and Pyrazolidinone Analogs

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Series B: Pyrazolyl-Thiazolidinone Hybrids
24a5.61.523.68
24b4.51.064.24
Reference Compounds
Celecoxib7.60.04190

Note: Data for Series B is from a review on COX/LOX inhibitors[2].

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several structural features appear to influence the anti-inflammatory activity of thiazolidinone and pyrazolidinone derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazolidinone core play a crucial role. For instance, the presence of a hydroxyl group at the para-position (Compound 3a) and a combination of hydroxyl and methoxy groups (Compound 3b) on the phenyl ring of thiazolidinone derivatives seem to enhance COX-2 inhibitory activity[1].

  • Hybrid Molecules: Combining the pyrazole and thiazolidinone scaffolds has yielded compounds with potent dual inhibition of COX-1 and COX-2 (Compounds 24a and 24b)[2]. This suggests that hybrid molecules incorporating the core features of TBN could be a promising avenue for developing potent anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key experimental protocols used in the evaluation of the anti-inflammatory activity of the discussed compound classes.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Wistar albino rats are typically used.

  • Procedure:

    • A pre-treatment dose of the test compound or reference drug (e.g., Celecoxib) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, carrageenan (typically 0.1 mL of a 1% solution), is given into the hind paw of the rats.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group (which receives only the vehicle and carrageenan) using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

    • Arachidonic acid, the substrate for the COX enzyme, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualizing the Path to Inflammation and Inhibition

To better understand the context of this research, the following diagrams illustrate the general synthesis workflow for related compounds and the cyclooxygenase pathway, which is a key target for anti-inflammatory drugs.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aromatic Aldehyde Aromatic Aldehyde Condensation Condensation Aromatic Aldehyde->Condensation Sulfanilamide Sulfanilamide Sulfanilamide->Condensation Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Condensation Thiazolidinone Derivative Thiazolidinone Derivative Condensation->Thiazolidinone Derivative

Caption: General synthesis workflow for thiazolidinone derivatives.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibition NSAIDs->COX-2 (Inducible) Inhibition Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible) Selective Inhibition

Caption: Simplified Cyclooxygenase (COX) Pathway.

Conclusion

The exploration of this compound analogs and related heterocyclic compounds continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The presented data, while not exhaustive for direct TBN analogs, provides a solid foundation for understanding the key structural requirements for activity within this chemical space. Future research focused on the systematic modification of the this compound scaffold and comprehensive biological evaluation will be crucial for the development of more potent and safer anti-inflammatory drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of Thiazolinobutazone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Thiazolinobutazone, the 2-amino-2-thiazoline salt of phenylbutazone, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is a matter of significant public health and environmental concern. Improper disposal can lead to the contamination of water sources and soil, posing risks to both wildlife and human health.[2] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] This legislation provides a framework for the safe management of hazardous waste from its point of generation to its final disposal.[2][4]

A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[3] For many types of pharmaceutical waste, incineration at a licensed medical waste facility is the required method of treatment and disposal.[3][4] It is the responsibility of the waste generator to correctly identify whether a pharmaceutical waste is classified as hazardous.[5]

Hazard Profile and Disposal Considerations for this compound

Hazard CategoryAssociated Risks and Disposal Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled. Disposal: Must be managed as hazardous waste to prevent exposure to personnel and the environment.
Skin and Eye Corrosion Causes severe skin burns and eye damage. Disposal: Requires handling with appropriate personal protective equipment (PPE). Contaminated materials must be disposed of as hazardous waste.
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Disposal: Must not be disposed of down the drain or in regular trash to prevent environmental contamination. Incineration is the preferred method.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound:

  • Characterization: Treat all this compound waste as hazardous pharmaceutical waste. This includes pure compound, solutions, and any materials contaminated with the substance (e.g., gloves, weighing paper, empty containers).

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash or other waste streams. It must be segregated for special disposal.

  • Containment:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and leak-proof waste container. Do not overfill containers.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials. Follow any specific storage temperature recommendations, noting that some related compounds are air-sensitive and may require storage under an inert gas.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method of disposal for such pharmaceutical waste should be incineration at a permitted facility.[3][4][5]

Experimental Workflow for Disposal

The logical workflow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This visual guide helps to ensure that all critical steps are considered in the process.

A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Pharmaceutical Waste B->C Yes G Dispose of as non-hazardous waste (if applicable and confirmed non-contaminated) B->G No D Place in a labeled, sealed, and appropriate waste container C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor for incineration E->F H End F->H G->H

Caption: this compound Disposal Decision Workflow

References

Personal protective equipment for handling Thiazolinobutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Thiazolinobutazone, a compound requiring stringent safety protocols due to its hazardous properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound with multiple hazards. The primary risks include high acute toxicity upon inhalation, skin contact, and ingestion, as well as the potential for severe skin and eye damage.[1] It is also suspected of causing allergic skin reactions.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile, disposable. Outer Glove: Thicker, chemical-resistant gloves (e.g., Neoprene or Norfoil/Silver Shield™) are recommended for extended contact and handling of highly toxic materials.[2] Discard outer gloves immediately after handling the compound and before touching any other surfaces. Never reuse disposable gloves.
Body Protection Disposable, low-permeability gown or chemical-resistant suitA solid-front, long-sleeved gown with tight-fitting cuffs is required to prevent skin contact.[3] For larger quantities or potential for splashing, a full chemical suit should be considered.[3][4]
Eye and Face Protection Chemical splash goggles and a full-face shieldGoggles should form a tight seal around the eyes. A face shield must be worn over the goggles to protect against splashes.[3]
Respiratory Protection NIOSH-approved respiratorA full-facepiece respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is recommended.[5][6][7] For high-risk procedures or in the event of a spill, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) provides the highest level of protection.[4][5]

dot

Caption: PPE Donning and Doffing Workflow for this compound Handling.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Restricted Access: Conduct all work in a designated area with restricted access.

  • Decontamination: Ensure an appropriate decontamination solution is readily available.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a chemical spill kit specifically for highly toxic compounds readily accessible.

  • PPE Donning: Don all required PPE in the correct order as illustrated in the workflow diagram above.

2.2. Compound Handling

  • Ventilated Enclosure: All manipulations of this compound must be performed within a certified chemical fume hood or a glove box.

  • Weighing: When weighing solid this compound, use a balance inside a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation: Do not breathe dust or vapors.[1]

  • No Direct Contact: Avoid all direct contact with the substance.[1]

2.3. Post-Handling and Decontamination

  • Decontaminate Surfaces: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination, following the sequence in the workflow diagram.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

dot

Caption: Step-by-step protocol for handling this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation and Collection

  • Dedicated Waste Container: All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[8][9]

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

3.2. Labeling and Storage

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[10]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.

3.3. Disposal Procedure

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste management company.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[11]

dot

Disposal_Plan Start Start Contaminated Material Contaminated Material Start->Contaminated Material Segregate Waste Segregate Waste Contaminated Material->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Solid Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquid Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Sharps Label & Seal Container Label & Seal Container Solid Waste->Label & Seal Container Liquid Waste->Label & Seal Container Sharps Waste->Label & Seal Container Store in Designated Area Store in Designated Area Label & Seal Container->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal End End Arrange for Professional Disposal->End

Caption: Disposal workflow for this compound and contaminated materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1. Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][12][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

4.2. Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the appropriate emergency response personnel and your supervisor.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Cleanup: Only trained personnel with the appropriate PPE (including respiratory protection) should attempt to clean up a spill.[14] Use an absorbent material to contain the spill, then collect it into a sealed, labeled hazardous waste container.[15]

dot

Emergency_Response Emergency Event Emergency Event Exposure Exposure Emergency Event->Exposure Spill Spill Emergency Event->Spill Skin/Eye Contact Skin/Eye Contact Exposure->Skin/Eye Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert Flush with Water (15 min) Flush with Water (15 min) Skin/Eye Contact->Flush with Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Immediate Medical Attention Seek Immediate Medical Attention Flush with Water (15 min)->Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Rinse Mouth->Seek Immediate Medical Attention Isolate Area Isolate Area Evacuate & Alert->Isolate Area Report to Emergency Personnel Report to Emergency Personnel Isolate Area->Report to Emergency Personnel Trained Personnel Cleanup Trained Personnel Cleanup Report to Emergency Personnel->Trained Personnel Cleanup

Caption: Emergency response plan for this compound exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.